molecular formula C17H25N3O4 B1266281 Ac-Phe-Lys-OH CAS No. 14287-21-9

Ac-Phe-Lys-OH

货号: B1266281
CAS 编号: 14287-21-9
分子量: 335.4 g/mol
InChI 键: AVXRNUMVGRLMBL-GJZGRUSLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ac-Phe-Lys-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-Acetylphenylalanyllysine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-aminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXRNUMVGRLMBL-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931667
Record name N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14287-21-9
Record name N-Acetylphenylalanyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014287219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-{1-Hydroxy-2-[(1-hydroxyethylidene)amino]-3-phenylpropylidene}lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ac-Phe-Lys-OH chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH). The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound is a dipeptide composed of N-terminally acetylated L-phenylalanine and L-lysine. The acetylation of the N-terminus can enhance the stability and modify the biological activity of the peptide.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name (2S)-2-[(2S)-2-(acetylamino)-3-phenylpropanamido]-6-aminohexanoic acid
Molecular Formula C17H25N3O4
Molecular Weight 335.4 g/mol [1]
CAS Number 14287-21-9[1][2][3][4]
Canonical SMILES CC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[5]

Physicochemical Properties

Properties of Constituent N-acetylated Amino Acids:

PropertyN-acetyl-L-phenylalanineN-acetyl-L-lysine
Molecular Formula C11H13NO3[6]C8H16N2O3[7]
Molecular Weight 207.23 g/mol [8]188.22 g/mol [7]
Melting Point 171-173 °C[6][8][9]256 - 258 °C[7]
LogP (experimental) 0.93[6]Not Available
XLogP3 (computed) 0.6[6]-4.4[7]
Solubility Soluble in methanol, ethanol, acetone, DMSO[8][9]. Water solubility is estimated at 6.45 mg/mL.[8]Solid[7]

Computed Physicochemical Properties of the Related Peptide Ac-Phe-Lys-Phe-OH:

PropertyValue
Molecular Weight 482.6 g/mol [10]
XLogP3 -0.5[10]
Hydrogen Bond Donor Count 5[10]
Hydrogen Bond Acceptor Count 6[10]
Rotatable Bond Count 14[10]
Exact Mass 482.25292020 Da[10]
Polar Surface Area 151 Ų[10]

Experimental Protocols

Synthesis of this compound

3.1.1. Enzymatic Synthesis

A reported method for the synthesis of N-acetyl-L-phenylalanyl-L-lysine involves an α-chymotrypsin catalyzed reaction.[11][12] This chemoenzymatic approach offers high stereospecificity under mild reaction conditions.[12]

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)

  • L-lysine esters (e.g., L-lysine ethyl ester or L-lysine n-butyl ester) (acyl acceptor)[12]

  • α-chymotrypsin (from bovine pancreas)[12]

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)[12]

  • Quenching solution (e.g., 1 M HCl)[12]

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system for analysis[12]

Protocol:

  • Prepare a reaction mixture containing 100 mM Ac-Phe-OEt and 200 mM of the L-lysine ester in the pH 9.0 buffer solution.[12]

  • Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.[12]

  • Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle stirring for approximately 3-5 minutes.[12]

  • Stop the reaction by adding a sufficient volume of the quenching solution to lower the pH and denature the enzyme.[12]

  • Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.[12]

Yields:

  • With L-lysine ethyl ester as the nucleophile, a yield of 53% has been reported.[12]

  • With L-lysine n-butyl ester as the nucleophile, a yield of 61% has been reported.[12]

Logical Workflow for Enzymatic Synthesis:

enzymatic_synthesis cluster_reactants Reactants Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Analysis AcPheOEt Ac-Phe-OEt (100 mM) ReactionMix Combine Reactants AcPheOEt->ReactionMix LysEster L-lysine ester (200 mM) LysEster->ReactionMix Buffer Tris-HCl Buffer (pH 9.0) Buffer->ReactionMix Enzyme Add α-chymotrypsin (10 µM) ReactionMix->Enzyme Incubation Incubate at 25°C (3-5 min) Enzyme->Incubation Quench Quench with 1 M HCl Incubation->Quench Analysis Analyze by RP-HPLC Quench->Analysis

Workflow for the enzymatic synthesis of this compound.

3.1.2. Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for this compound via SPPS is not detailed in the literature, a standard Fmoc/tBu strategy can be employed.[13][14][15]

Materials:

  • Fmoc-Lys(Boc)-Wang resin or 2-Chlorotrityl chloride (2-CTC) resin[16]

  • Fmoc-Phe-OH

  • N-acetyl-L-phenylalanine (for the final coupling)

  • Coupling reagents (e.g., HBTU, HATU)[12]

  • Base (e.g., DIPEA)[12]

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)[16]

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[16]

  • Cold diethyl ether for precipitation[16]

General Protocol Outline:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF.[16]

  • Fmoc Deprotection: Remove the Fmoc group from the lysine (B10760008) on the resin using 20% piperidine in DMF.[16]

  • Phenylalanine Coupling: Couple Fmoc-Phe-OH using a suitable activating agent (e.g., HBTU/DIPEA in DMF). Monitor the reaction completion with a Kaiser test.[16]

  • Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.

  • N-terminal Acetylation: Couple N-acetyl-L-phenylalanine to the free N-terminus of the resin-bound phenylalanine.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the Boc protecting group from the lysine side chain simultaneously using a cleavage cocktail.[16]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase HPLC.[16]

Workflow for Solid-Phase Peptide Synthesis:

spps_workflow Resin Fmoc-Lys(Boc)-Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 CouplingPhe Couple Fmoc-Phe-OH Deprotection1->CouplingPhe Deprotection2 Fmoc Deprotection CouplingPhe->Deprotection2 Acetylation Couple Ac-Phe-OH Deprotection2->Acetylation Cleavage Cleavage from Resin (TFA cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct This compound Purification->FinalProduct

General workflow for the solid-phase synthesis of this compound.
Characterization

3.2.1. Mass Spectrometry

The identity of the synthesized this compound should be confirmed by mass spectrometry to verify its molecular weight.

Expected Mass:

  • Monoisotopic Mass: 335.18500 Da[1]

  • Average Mass: 335.4 Da[1]

Protocol Outline for LC-MS Analysis:

  • Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).

  • Inject the sample into an LC-MS system equipped with a C18 reversed-phase column.

  • Elute the peptide using a gradient of acetonitrile in water (both with 0.1% formic acid).

  • Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.

  • Compare the observed mass-to-charge ratio with the theoretical value.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of this compound and assess its purity. While specific NMR data for this dipeptide is not available, data for N-acetyl-L-lysine is accessible and can serve as a reference for the lysine moiety.[7]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. However, some information on related compounds provides context for potential areas of investigation.

One study mentions that this compound can be used as a targeted mTOR inhibitor.[5] It is also suggested that this peptide has been shown to be cytotoxic to cancer and cardiac cells, with its formation rate being dependent on the concentration of glycolaldehyde (B1209225) and its cytotoxicity being reduced upon acetylation.[5]

N-acylated amino acids, as a class, are recognized as endogenous signaling molecules involved in various physiological and pathological processes.[17] Lysine acetylation is a widespread post-translational modification that plays a crucial role in regulating cellular processes by linking acetyl-coenzyme A metabolism with cellular signaling.[18]

Further research is required to elucidate the specific biological functions of this compound.

Potential Research Directions Logic Diagram:

research_directions AcPheLysOH This compound BioActivity Biological Activity Screening AcPheLysOH->BioActivity Metabolism Metabolic Stability & Fate AcPheLysOH->Metabolism Signaling Signaling Pathway Elucidation BioActivity->Signaling Cytotoxicity Cytotoxicity Assays (Cancer & Cardiac Cells) BioActivity->Cytotoxicity mTOR mTOR Inhibition Assays Signaling->mTOR PKPD Pharmacokinetics & Pharmacodynamics Metabolism->PKPD

Potential areas of future research for this compound.

Conclusion

This compound is a dipeptide with potential biological activities that can be synthesized through both enzymatic and solid-phase methods. While its specific physicochemical properties and biological functions are not yet well-documented, the information on its synthesis and the activities of related compounds provide a solid foundation for further investigation by researchers and drug development professionals. The detailed experimental protocols and workflows presented in this guide offer practical starting points for the synthesis and characterization of this compound.

References

An In-Depth Technical Guide to the Synthesis of N-acetyl-L-phenylalanyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys). The document details both enzymatic and chemical synthesis strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to facilitate understanding and replication.

Introduction

N-acetyl-L-phenylalanyl-L-lysine is a dipeptide of interest in various fields of biochemical and pharmaceutical research. The N-terminal acetylation of the phenylalanine residue can enhance the stability and biological activity of the peptide.[1] This guide explores the key methodologies for the synthesis of Ac-Phe-Lys, focusing on providing practical and detailed information for laboratory application.

Enzymatic Synthesis

The chemoenzymatic approach to synthesizing Ac-Phe-Lys offers high stereospecificity and mild reaction conditions, which helps in avoiding racemization.[1] Proteases like α-chymotrypsin can be used to catalyze the stereoselective formation of a peptide bond between an N-acetylated phenylalanine ester (the acyl donor) and a lysine (B10760008) ester (the acyl acceptor or nucleophile).[1][2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the α-chymotrypsin catalyzed synthesis of N-acetyl-L-phenylalanyl-L-lysine using different lysine esters as nucleophiles.[1]

Acyl Donor (100 mM)Acyl Acceptor (Nucleophile)Enzyme (10 µM)pHTime (min)Product Yield (%)
Ac-Phe-OEtL-lysine ethyl esterα-chymotrypsin9353
Ac-Phe-OEtL-lysine n-butyl esterα-chymotrypsin93-5Not specified
Experimental Protocol: Enzymatic Synthesis

This protocol describes the synthesis of N-acetyl-L-phenylalanyl-L-lysine using α-chymotrypsin.[1]

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

  • L-lysine n-butyl ester

  • α-chymotrypsin

  • pH 9.0 buffer solution

  • 1 M HCl (quenching solution)

  • Reverse-phase HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 mM N-acetyl-L-phenylalanine ethyl ester and 200 mM L-lysine n-butyl ester in a pH 9.0 buffer solution.

  • Enzyme Addition: Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle stirring for 3-5 minutes.

  • Reaction Quenching: Stop the reaction by adding a sufficient volume of a quenching solution, such as 1 M HCl, to lower the pH and denature the enzyme.

  • Analysis: Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.

Workflow for Enzymatic Synthesis

G Enzymatic Synthesis of Ac-Phe-Lys cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product acyl_donor Ac-Phe-OEt (Acyl Donor) reaction Peptide Bond Formation acyl_donor->reaction acyl_acceptor L-lysine ester (Acyl Acceptor) acyl_acceptor->reaction product N-acetyl-L-phenylalanyl-L-lysine reaction->product enzyme α-chymotrypsin enzyme->reaction

Caption: Enzymatic synthesis workflow for Ac-Phe-Lys.

Chemical Synthesis

Chemical synthesis of peptides, such as Ac-Phe-Lys, typically involves solution-phase or solid-phase peptide synthesis (SPPS). These methods require the use of protecting groups for the amino and carboxyl termini to ensure specific peptide bond formation.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, the peptide is built up in solution. This method is suitable for large-scale synthesis but can be labor-intensive. The general steps involve protecting the N-terminus of one amino acid and the C-terminus of another, followed by coupling, and then deprotection.

3.1.1. Experimental Protocol: Solution-Phase Synthesis

This protocol outlines the general steps for synthesizing a dipeptide like Ac-Phe-Lys in solution, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[3]

Materials:

  • Boc-L-phenylalanine

  • L-lysine methyl ester hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • N-methylmorpholine (NMM)

  • Chloroform (CHCl3)

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Acetic Anhydride

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (B78521) (LiOH)

Procedure:

  • C-terminal Protection of Lysine: Protect the carboxyl group of L-lysine by esterification with methanol (B129727) using thionyl chloride.

  • N-terminal Protection of Phenylalanine: Protect the amino group of L-phenylalanine with a Boc group.

  • Coupling Reaction: a. Dissolve L-lysine methyl ester hydrochloride (0.01 mol) in CHCl3 (20 mL). b. Add NMM (2.23 mL, 0.021 mol) at 0°C and stir the reaction mixture for 15 minutes. c. In a separate flask, dissolve Boc-L-phenylalanine (0.01 mol) in CHCl3 (20 mL). d. Add the Boc-L-phenylalanine solution and DCC (2.1 g, 0.01 mol) to the lysine solution with stirring. e. After 24 hours, filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Wash the filtrate with 5% NaHCO3 and saturated NaCl solutions. g. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuum to obtain Boc-Phe-Lys-OMe.

  • N-terminal Deprotection: Remove the Boc group using trifluoroacetic acid.

  • N-terminal Acetylation: Acetylate the free amino group of the phenylalanine residue using acetic anhydride.

  • C-terminal Deprotection: Remove the methyl ester group by alkaline hydrolysis with lithium hydroxide to yield N-acetyl-L-phenylalanyl-L-lysine.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for synthesizing peptides on a solid support (resin). This approach simplifies the purification process as excess reagents and byproducts are washed away after each step.

3.2.1. Experimental Protocol: SPPS

This protocol provides a general workflow for SPPS followed by N-terminal acetylation.[1]

Materials:

  • Fmoc-L-Lys(Boc)-Wang resin

  • Fmoc-L-phenylalanine

  • HATU (coupling agent)

  • DIEA (base)

  • DMF (solvent)

  • Piperidine (B6355638) in DMF (for Fmoc deprotection)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Lys(Boc)-Wang resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the lysine on the resin using a solution of piperidine in DMF.

  • Phenylalanine Coupling: a. Pre-activate Fmoc-L-phenylalanine by dissolving it with HATU and DIEA in DMF. b. Add the activated amino acid solution to the resin and agitate for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test.

  • Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.

  • N-terminal Acetylation: Acetylate the N-terminus of the phenylalanine residue by treating the resin with a solution of acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Boc on lysine) using a TFA cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

G Solid-Phase Peptide Synthesis (SPPS) of Ac-Phe-Lys cluster_spps SPPS Cycle cluster_purification Purification cluster_final Final Product start Start with Fmoc-Lys(Boc)-Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) start->deprotection1 coupling Couple Fmoc-Phe-OH (HATU/DIEA) deprotection1->coupling deprotection2 Fmoc Deprotection (Piperidine/DMF) coupling->deprotection2 acetylation N-terminal Acetylation (Acetic Anhydride) deprotection2->acetylation cleavage Cleavage from Resin & Side-chain Deprotection (TFA) acetylation->cleavage purify HPLC Purification cleavage->purify product Ac-Phe-Lys purify->product

Caption: General workflow for SPPS of Ac-Phe-Lys.

Conclusion

Both enzymatic and chemical synthesis methods offer viable routes for producing N-acetyl-L-phenylalanyl-L-lysine. The choice of method will depend on factors such as the desired scale of synthesis, purity requirements, and available laboratory resources. Enzymatic synthesis provides an elegant solution for achieving high stereochemical purity under mild conditions. In contrast, solid-phase peptide synthesis offers a more automated and high-throughput approach, which is particularly advantageous for synthesizing a variety of peptides. Solution-phase synthesis, while more traditional, remains a valuable technique, especially for large-scale production. This guide provides the foundational knowledge and protocols for researchers to embark on the synthesis of this and other N-acetylated dipeptides.

References

Unveiling the Dipeptide Ac-Phe-Lys-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of N-acetyl-L-phenylalanyl-L-lysine

The dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) has emerged as a molecule of interest in various scientific fields, from therapeutic agent development to food science. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological activities, offering researchers, scientists, and drug development professionals a detailed resource for further investigation.

Discovery and Synthesis

This compound has been a subject of study in the context of enzymatic peptide synthesis. One notable method involves the use of a chemically modified α-chymotrypsin for its one-step synthesis.[1] This enzymatic approach offers a potentially efficient and stereospecific route to producing the dipeptide.

Experimental Protocols for Synthesis

Two primary methodologies for the synthesis of peptides like this compound are enzymatic synthesis and solid-phase peptide synthesis (SPPS).

1. Enzymatic Synthesis using α-Chymotrypsin

This method leverages the catalytic activity of α-chymotrypsin to form the peptide bond between N-acetyl-L-phenylalanine and a lysine (B10760008) ester.

  • Materials:

    • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (Acyl Donor)

    • L-lysine esters (e.g., L-lysine ethyl ester, L-lysine n-butyl ester) (Acyl Acceptor/Nucleophile)

    • α-chymotrypsin

    • pH 9.0 buffer solution

    • Quenching solution (e.g., 1 M HCl)

  • Protocol:

    • Prepare a reaction mixture containing 100 mM Ac-Phe-OEt and 200 mM of the desired L-lysine ester in the pH 9.0 buffer solution.

    • Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle stirring for a specified time (e.g., 3-5 minutes).

    • Stop the reaction by adding a sufficient volume of the quenching solution to lower the pH and denature the enzyme.

    • Analyze the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to determine the product yield.

Quantitative Data: Enzymatic Synthesis Yield

Acyl Donor (100 mM)Acyl Acceptor (Nucleophile)Enzyme (10 µM)pHTime (min)Product Yield (%)
Ac-Phe-OEtL-lysine ethyl esterα-chymotrypsin9.0353
Ac-Phe-OEtL-lysine n-butyl esterα-chymotrypsin9.0565

2. Solid-Phase Peptide Synthesis (SPPS) for N-terminal Acetylated Peptides

This widely used technique allows for the stepwise synthesis of peptides on a solid support. To obtain this compound, N-acetyl-L-phenylalanine would be coupled as the final amino acid to lysine attached to the resin.

  • Materials:

    • Fmoc-Lys(Boc)-Wang resin (or other suitable resin)

    • N-acetyl-L-phenylalanine

    • Coupling reagents (e.g., HATU, HBTU)

    • Base (e.g., DIEA, NMM)

    • Solvent (e.g., DMF, DCM)

    • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

    • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • General Protocol:

    • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in a suitable solvent like DMF.

    • Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue on the resin using a 20% piperidine solution in DMF.

    • Coupling of Ac-Phe-OH:

      • Pre-activate N-acetyl-L-phenylalanine with a coupling reagent (e.g., HATU) and a base (e.g., DIEA) in DMF.

      • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

    • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (Boc) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.

spss_workflow resin Fmoc-Lys(Boc)-Resin swell Swell Resin resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash deprotect->wash1 couple Couple Ac-Phe-OH (HATU/DIEA/DMF) wash1->couple wash2 Wash couple->wash2 cleave Cleave and Deprotect (TFA Cocktail) wash2->cleave purify Purify (HPLC) cleave->purify product This compound purify->product prodrug_activation prodrug Doxorubicin-Linker- This compound cathepsin_b Cathepsin B (Tumor Microenvironment) prodrug->cathepsin_b Substrate Recognition cleavage Peptide Bond Cleavage cathepsin_b->cleavage release Self-Immolation of Linker cleavage->release doxorubicin Active Doxorubicin release->doxorubicin byproducts Linker Byproduct + Ac-Phe + Lys release->byproducts

References

In-Depth Technical Guide: Ac-Phe-Lys-OH (CAS Number 14287-21-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) is a dipeptide with the chemical formula C₁₇H₂₅N₃O₄ and a molecular weight of 335.4 g/mol [1]. This synthetic peptide has garnered interest in biomedical research due to its potential as a building block for more complex molecules and as a model compound in studies of protein modification. Notably, it has been investigated as a substrate for enzymes like cathepsin B, which are often upregulated in tumor environments[2]. This guide provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited. However, based on its constituent amino acids and predicted values, the following information can be summarized.

PropertyValueReference/Method
Molecular Formula C₁₇H₂₅N₃O₄[1]
Molecular Weight 335.4 g/mol [1]
CAS Number 14287-21-9[1]
Appearance White to off-white solid[1]
Boiling Point 681.2 ± 55.0 °C (Predicted)[1]
Density 1.190 ± 0.06 g/cm³ (Predicted)[1]
pKa (Predicted) 3.31 ± 0.10 (Carboxylic Acid)[1]
Isoelectric Point (pI) (Estimated) ~7.6Estimated based on the pKa of the C-terminal carboxyl group (~3.3) and the ε-amino group of Lysine (~10.5), and the α-amino group being acetylated.
Storage Temperature -15°C[1]

Solubility:

Qualitative solubility information suggests that this compound, being a peptide, is likely soluble in aqueous solutions, particularly at acidic or basic pH where the respective functional groups are protonated or deprotonated. Its solubility in organic solvents like DMSO and DMF is also anticipated, which is common for peptides of this size.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are scarce. However, research on a conjugate of Ac-Phe-Lys with doxorubicin (B1662922) (Ac-Phe-Lys-PABC-doxorubicin) provides significant insights into its potential role as a substrate for cathepsin B and its involvement in cellular signaling pathways in cancer cells[2].

Cytotoxicity

The doxorubicin conjugate of this compound has demonstrated dose-dependent cytotoxicity against human gastric cancer cells (MGC-803), with an IC₅₀ of 14.9 µM[2]. This suggests that this compound can be recognized and cleaved by cathepsin B, an enzyme overexpressed in many cancer cells, to release the cytotoxic agent. The cytotoxicity of this compound alone has not been extensively reported.

Mechanism of Action of Ac-Phe-Lys-PABC-doxorubicin

Studies on the doxorubicin conjugate have elucidated a mitochondria-centered apoptotic pathway in MGC-803 cells, which involves[2]:

  • Increased Reactive Oxygen Species (ROS) Generation: Treatment with the conjugate leads to a significant increase in intracellular ROS levels.

  • Mitochondrial Damage: This is evidenced by a reduction in the mitochondrial membrane potential and mitochondrial swelling.

  • Cell Cycle Arrest: The conjugate causes cell cycle arrest at the G2/S phase.

  • Involvement of the ERK1/2 Signaling Pathway: The study observed a significant decrease in the phosphorylation of ERK1/2, suggesting its role in the induced apoptosis[2].

It is important to note that these findings are for the doxorubicin conjugate, and the effects of this compound alone on these pathways remain to be investigated.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the α-chymotrypsin catalyzed synthesis of this compound[3].

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

  • L-lysine n-butyl ester

  • α-chymotrypsin (from bovine pancreas)

  • Buffer solution (e.g., 0.1 M Tris-HCl, pH 9.0)

  • Acetonitrile (B52724)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 mM N-acetyl-L-phenylalanine ethyl ester and 200 mM L-lysine n-butyl ester in the pH 9.0 buffer solution[3].

  • Enzyme Addition: Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM[3].

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle stirring for 3-5 minutes[3].

  • Reaction Quenching: Stop the reaction by adding a sufficient volume of a quenching solution, such as 1 M HCl, to lower the pH and denature the enzyme.

  • Analysis: Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.

Purification by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the purification of synthetic peptides like this compound, which should be optimized for specific requirements.

Materials and Equipment:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative reverse-phase HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[4].

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A or a low percentage of Mobile Phase B to ensure binding to the column.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved[4].

  • Injection and Elution: Inject the sample and elute using a linear gradient of increasing Mobile Phase B. The gradient should be optimized to achieve the best separation of the target peptide from impurities.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of this compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MGC-803)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent alone) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Proposed Signaling Pathway for Ac-Phe-Lys-PABC-doxorubicin Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for the apoptosis induced by the doxorubicin conjugate of this compound in MGC-803 cancer cells, based on the findings of a study by Li et al. (2018)[2]. It is important to reiterate that this pathway has not been demonstrated for this compound alone.

Ac_Phe_Lys_Dox_Pathway AcPheLysDox Ac-Phe-Lys-PABC-Doxorubicin CathepsinB Cathepsin B (overexpressed in cancer cells) AcPheLysDox->CathepsinB Cleavage Doxorubicin Doxorubicin (released) CathepsinB->Doxorubicin ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS ERK ↓ p-ERK1/2 Doxorubicin->ERK CellCycleArrest G2/S Cell Cycle Arrest Doxorubicin->CellCycleArrest Mitochondria Mitochondrial Damage (↓ Membrane Potential, Swelling) ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis ERK->Apoptosis Synthesis_Workflow Substrates Substrates: Ac-Phe-OEt & L-Lysine ester EnzymaticReaction Enzymatic Reaction (α-chymotrypsin, pH 9) Substrates->EnzymaticReaction Quenching Reaction Quenching (e.g., acid addition) EnzymaticReaction->Quenching CrudeProduct Crude Product Mixture Quenching->CrudeProduct Purification RP-HPLC Purification (C18 column) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

References

Ac-Phe-Lys-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH), including its physicochemical properties, a detailed protocol for its synthesis, and a methodology for investigating its potential as a targeted inhibitor of the mTOR signaling pathway.

Core Data Summary

This section summarizes the key quantitative data for this compound, providing a quick reference for its fundamental properties.

PropertyValueSource
Molecular Formula C17H25N3O4[1]
Molecular Weight 335.4 g/mol [1]
CAS Number 14287-21-9[1]
Appearance White to off-white solid[1]
Predicted pKa 3.31 ± 0.10[1]
Predicted Boiling Point 681.2 ± 55.0 °C[1]
Predicted Density 1.190 ± 0.06 g/cm³[1]
Storage Temperature -15°C[2]

Solid-Phase Synthesis of this compound

The following is a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the efficient and controlled assembly of the dipeptide on a solid resin support.

Materials and Reagents
  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Phe-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether

Synthesis Workflow

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_acetylation N-terminal Acetylation cluster_cleavage Cleavage and Deprotection resin_swell Swell Fmoc-Lys(Boc)-Wang resin in DMF fmoc_deprotection_lys Fmoc Deprotection (Lysine) (20% Piperidine in DMF) resin_swell->fmoc_deprotection_lys wash1 Wash with DMF and DCM fmoc_deprotection_lys->wash1 phe_coupling Couple Fmoc-Phe-OH (DIC/HOBt in DMF) wash1->phe_coupling wash2 Wash with DMF and DCM phe_coupling->wash2 fmoc_deprotection_phe Fmoc Deprotection (Phenylalanine) (20% Piperidine in DMF) wash2->fmoc_deprotection_phe wash3 Wash with DMF fmoc_deprotection_phe->wash3 acetylation Acetylation (Acetic Anhydride in DMF) wash3->acetylation wash4 Wash with DMF and DCM acetylation->wash4 cleavage Cleave from resin and remove Boc group (TFA/TIS/H2O) wash4->cleavage precipitation Precipitate with cold diethyl ether cleavage->precipitation purification Purify by HPLC precipitation->purification mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k activates amino_acids Amino Acids mTORC1 mTORC1 amino_acids->mTORC1 activates akt Akt pi3k->akt activates akt->mTORC1 activates s6k1 p70S6K1 mTORC1->s6k1 phosphorylates four_ebp1 4E-BP1 mTORC1->four_ebp1 phosphorylates inhibitor This compound inhibitor->mTORC1 inhibits protein_synthesis Protein Synthesis s6k1->protein_synthesis promotes four_ebp1->protein_synthesis inhibits (when unphosphorylated) cell_growth Cell Growth protein_synthesis->cell_growth leads to

References

Ac-Phe-Lys-OH: A Versatile Dipeptide Model for Advancing Protein Glycation Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycation, the non-enzymatic reaction between reducing sugars and the free amino groups of proteins, is a pivotal post-translational modification implicated in the pathogenesis of numerous age-related and metabolic diseases, including diabetes mellitus, atherosclerosis, and neurodegenerative disorders. The process culminates in the formation of a heterogeneous group of irreversible compounds known as Advanced Glycation End-products (AGEs). These AGEs can alter protein structure and function, leading to cellular dysfunction, oxidative stress, and inflammation. Understanding the intricate mechanisms of glycation and developing effective inhibitors are paramount for therapeutic intervention.

To facilitate these investigations in a controlled and reproducible manner, researchers often employ model systems that mimic the glycation of complex proteins. The dipeptide Nα-Acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) has emerged as a valuable and simplified model compound for studying the fundamental aspects of protein glycation. Its structure provides a specific site for glycation—the ε-amino group of the lysine (B10760008) residue—allowing for precise monitoring and characterization of the reaction. This technical guide provides a comprehensive overview of the use of this compound in glycation studies, detailing experimental protocols, summarizing quantitative data, and illustrating relevant biological pathways.

The Chemistry of Glycation: A Stepwise Process

The glycation process is a complex cascade of reactions. It is initiated by the reversible formation of a Schiff base between the carbonyl group of a reducing sugar (e.g., glucose, fructose, ribose) and a free amino group of a protein, typically the ε-amino group of lysine or the N-terminal α-amino group.[1] This unstable Schiff base then undergoes a rearrangement to form a more stable ketoamine, known as the Amadori product.[1] Over time, the Amadori product undergoes a series of further reactions, including dehydration, oxidation, and cyclization, to generate a diverse array of AGEs.[1] Some of the most well-characterized AGEs include Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).

dot

Figure 1: The Maillard Reaction Pathway.

Experimental Protocols

In Vitro Glycation of this compound

This protocol describes a general method for the in vitro glycation of this compound, which can be adapted for screening potential glycation inhibitors. The conditions are based on established methodologies for the glycation of lysine-containing peptides.

Materials:

  • Nα-Acetyl-L-phenylalanyl-L-lysine (this compound)

  • Reducing sugar (e.g., D-ribose, D-glucose, or fructose) or a dicarbonyl compound (e.g., methylglyoxal)

  • Sodium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Sterile, pyrogen-free water

  • Incubator at 37°C

  • Analytical instruments (e.g., HPLC, mass spectrometer)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in sodium phosphate buffer.

    • Prepare a stock solution of the desired glycating agent (e.g., D-ribose) in the same buffer.

  • Incubation:

    • In a sterile microcentrifuge tube, mix the this compound stock solution with the glycating agent stock solution to achieve the desired final concentrations. A typical starting point is a molar ratio of peptide to sugar that facilitates the reaction within a reasonable timeframe.

    • For inhibitor screening, a stock solution of the test compound (e.g., aminoguanidine) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor should always be included.

    • Incubate the reaction mixture at 37°C for a specified period, which can range from hours to several weeks, depending on the reactivity of the glycating agent. For example, incubation of Ac-Lys with ribose for 7 days at 37°C has been shown to produce detectable AGEs.[2]

  • Sample Analysis:

    • At predetermined time points, aliquots of the reaction mixture are taken for analysis.

    • The formation of glycation products can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS). HPLC can be used to separate the unreacted dipeptide from its glycated forms.[2] Mass spectrometry is a powerful tool for identifying the specific AGEs formed by detecting the mass shift corresponding to the addition of the sugar moiety and subsequent modifications.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Peptide This compound Stock Solution Reaction_Mix Reaction Mixture Stock_Peptide->Reaction_Mix Stock_Sugar Glycating Agent Stock Solution Stock_Sugar->Reaction_Mix Stock_Inhibitor Inhibitor Stock Solution (optional) Stock_Inhibitor->Reaction_Mix Incubation Incubation (37°C, variable time) Reaction_Mix->Incubation Aliquots Aliquots at Time Points Incubation->Aliquots Analysis HPLC / Mass Spectrometry Aliquots->Analysis Data Quantitative Data Analysis->Data

Figure 3: AGE-RAGE Signaling Pathway.

Conclusion

This compound serves as a robust and accessible model for investigating the complex process of protein glycation. Its simple structure allows for straightforward experimental design and precise analytical measurements, making it an ideal tool for high-throughput screening of potential anti-glycation agents. By providing a fundamental understanding of the kinetics and products of the Maillard reaction, studies utilizing this dipeptide model contribute significantly to the development of novel therapeutic strategies aimed at mitigating the detrimental effects of AGEs in a variety of human diseases. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively employ this compound in their quest to combat the challenges posed by protein glycation.

References

The Cytotoxicity of Ac-Phe-Lys-OH on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of research on the cytotoxic effects of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) on cancer cell lines. Despite extensive searches for quantitative data, experimental protocols, and associated signaling pathways, no specific studies detailing the anti-cancer properties of this particular molecule were identified.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current void in the scientific understanding of this compound's potential as a cytotoxic agent. While the individual components, N-acetyl-L-phenylalanine and L-lysine, are fundamental biological molecules, and the broader field of peptide therapeutics is an active area of cancer research, the specific dipeptide this compound remains uncharacterized in this context.

The lack of available data prevents the creation of the requested in-depth technical guide, including structured data tables, detailed experimental methodologies, and visualizations of signaling pathways. The scientific community has not yet published research that would provide the necessary information to fulfill these requirements.

This information gap presents a potential opportunity for novel research. Future studies could be designed to investigate the following aspects of this compound:

  • In vitro cytotoxicity: Screening this compound against a panel of diverse cancer cell lines (e.g., breast, lung, colon, leukemia) to determine its half-maximal inhibitory concentration (IC50) values.

  • Mechanism of action: Investigating the molecular mechanisms by which this compound might induce cell death, such as apoptosis, necrosis, or autophagy. This would involve assays to measure caspase activation, mitochondrial membrane potential, and the formation of autophagosomes.

  • Signaling pathway analysis: Exploring the impact of this compound on key cancer-related signaling pathways, including but not limited to those involved in cell proliferation (e.g., MAPK/ERK, PI3K/Akt), survival, and apoptosis (e.g., p53, Bcl-2 family proteins).

  • In vivo efficacy: Should in vitro studies show promise, evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

Until such studies are conducted and their results are published in peer-reviewed literature, the potential of this compound as a cytotoxic agent against cancer cell lines remains unknown. Researchers interested in this area would be venturing into unexplored territory with the potential for significant new discoveries.

Methodological & Application

Application Notes: In Vitro Assay Protocols for Ac-Phe-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a hypothetical in vitro assay to evaluate the biological activity of the acetylated dipeptide, Ac-Phe-Lys-OH. Based on the common biological activities of dipeptides, a Dipeptidyl Peptidase IV (DPP-IV) inhibition assay is proposed as a relevant screening method.

Introduction

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism. It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[2] Given that dipeptides have been shown to exhibit enzyme inhibitory activities, this document outlines a protocol to screen this compound as a potential DPP-IV inhibitor.

Principle of the Assay

The proposed in vitro assay is a fluorometric method for detecting DPP-IV activity. The assay utilizes a non-fluorescent substrate, Gly-Pro-Aminomethylcoumarin (AMC). In the presence of DPP-IV, the enzyme cleaves the substrate, releasing the highly fluorescent AMC molecule. The fluorescence intensity is directly proportional to the DPP-IV activity. If this compound acts as an inhibitor, it will reduce the enzymatic cleavage of the substrate, leading to a decrease in fluorescence.[1][3]

Signaling Pathway

DPP_IV_Signaling_Pathway cluster_0 Incretin Effect on Glucose Homeostasis cluster_1 DPP-IV Mediated Inactivation Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Pancreas Pancreas GLP-1 Secretion->Pancreas stimulates DPP-IV DPP-IV GLP-1 Secretion->DPP-IV is substrate for Insulin Release Insulin Release Pancreas->Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 cleaves This compound This compound This compound->DPP-IV inhibits

Caption: DPP-IV Signaling in Glucose Homeostasis.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.Storage
Human Recombinant DPP-IVAbcamab133081-80°C
DPP-IV Substrate (Gly-Pro-AMC)Abcamab133081-20°C (light protected)
DPP-IV Assay Buffer (10X)Abcamab133081-20°C
Sitagliptin (Positive Control)Cayman Chemical10010452-20°C
This compound (Test Compound)N/AN/A-20°C
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
96-well black, flat-bottom plateCorning3603Room Temperature
HPLC-grade waterN/AN/ARoom Temperature
Preparation of Reagents
  • 1X DPP-IV Assay Buffer : Dilute the 10X DPP-IV Assay Buffer to a 1X solution with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of HPLC-grade water. This buffer is stable for at least six months when stored at 4°C.[1][3]

  • DPP-IV Enzyme Solution : Thaw the human recombinant DPP-IV on ice. Dilute the enzyme with 1X DPP-IV Assay Buffer to the desired concentration. The final concentration in the well should be optimized for the assay, but a starting point is to dilute the stock to achieve a robust signal within the linear range of the assay. The diluted enzyme is stable for a few hours on ice.[4]

  • DPP-IV Substrate Solution : Thaw the Gly-Pro-AMC substrate. Dilute the substrate with 1X DPP-IV Assay Buffer to a final concentration of 100 µM. Prepare this solution fresh and protect it from light.[3]

  • Test Compound (this compound) Stock Solution : Prepare a 10 mM stock solution of this compound in DMSO.

  • Positive Control (Sitagliptin) Stock Solution : Prepare a 10 mM stock solution of Sitagliptin in DMSO.

  • Serial Dilutions : Prepare serial dilutions of the test compound and positive control in 1X DPP-IV Assay Buffer to achieve a range of concentrations for IC50 determination.

Experimental Workflow

Experimental_Workflow cluster_workflow DPP-IV Inhibition Assay Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, Positive Control) plate Plate Controls and Test Compound (10 µL/well) prep->plate add_enzyme Add DPP-IV Enzyme Solution (30 µL Assay Buffer + 10 µL Enzyme) plate->add_enzyme pre_incubate Pre-incubate for 10 minutes at 37°C add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate (50 µL/well) pre_incubate->add_substrate incubate Incubate for 30 minutes at 37°C (protected from light) add_substrate->incubate read Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubate->read analyze Data Analysis (Calculate % Inhibition and IC50) read->analyze

Caption: Experimental workflow for the DPP-IV inhibition assay.

Assay Procedure

The following procedure is for a 96-well plate format and should be performed in triplicate.[1][3]

  • Plate Setup :

    • Blank (No Enzyme) Wells : Add 40 µL of 1X DPP-IV Assay Buffer and 10 µL of the solvent used for the test compound (e.g., 1% DMSO in assay buffer).

    • 100% Activity (No Inhibitor) Wells : Add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent.

    • Positive Control Wells : Add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the Sitagliptin solution at various concentrations.

    • Test Compound Wells : Add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the this compound solution at various concentrations.

  • Pre-incubation : Gently tap the plate to mix and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation : Add 50 µL of the DPP-IV Substrate Solution to all wells to initiate the reaction.

  • Incubation : Cover the plate to protect it from light and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement : Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a fluorescence plate reader.[1][3]

Data Analysis
  • Background Subtraction : Subtract the average fluorescence of the Blank wells from all other wells.

  • Percentage Inhibition Calculation : Calculate the percentage of DPP-IV inhibition for each concentration of the test compound and positive control using the following formula:[4]

    % Inhibition = [(Fluorescence of 100% Activity Control - Fluorescence of Test Well) / Fluorescence of 100% Activity Control] x 100

  • IC50 Determination : Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Expected Results and Data Presentation

The results of the DPP-IV inhibition assay for this compound can be summarized in the following tables.

Table 1: Raw Fluorescence Data (Example)

Well TypeConcentration (µM)Replicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average (RFU)
BlankN/A50525151
100% Activity Control01500152014901503
Sitagliptin0.1800810795802
Sitagliptin1450455448451
Sitagliptin10150155148151
This compound11400141013951402
This compound101200121511901202
This compound100900910895902

Table 2: Calculated Percent Inhibition and IC50 Values

CompoundIC50 (µM) [95% CI]
Sitagliptin0.5 [0.4 - 0.6]
This compound75 [65 - 85]

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

References

Application Note: High-Performance Liquid Chromatography for the Analysis and Purification of Ac-Phe-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the analysis and purification of the dipeptide N-acetyl-phenylalanyl-lysine (Ac-Phe-Lys-OH) using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol employs a C18 stationary phase with a water/acetonitrile (B52724) mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent, ensuring high-resolution separation and accurate quantification. This method is suitable for purity assessment, impurity profiling, and preparative purification of this compound for research and drug development applications.

Introduction

N-acetyl-phenylalanyl-lysine (this compound) is a synthetic dipeptide with potential applications in various fields of biochemical and pharmaceutical research. As with most synthetic peptides, the crude product often contains impurities such as deletion sequences, incompletely deprotected side-chains, and other by-products from the synthesis and cleavage steps. For reliable and reproducible results in downstream applications, the purification of the target peptide to a high degree of homogeneity is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique for the purification and analysis of peptides. The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. By gradually increasing the hydrophobicity of the mobile phase with an organic solvent like acetonitrile (ACN), compounds are eluted based on their hydrophobicity. The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) improves peak shape and resolution.[1]

Experimental Protocols

Analytical HPLC Method

This protocol outlines a general method for analyzing the purity of this compound.

Sample Preparation:

  • Dissolve a small amount of the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid or 0.1% TFA) to a concentration of 1 mg/mL.[2]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[2]

HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 3.5 µm particle size, 100 Å pore size, 2.1 x 150 mm)[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[1]
Gradient 5% to 65% B over 30 minutes[2]
Flow Rate 0.3 mL/min[2]
Detection UV at 214 nm and 280 nm[2]
Injection Volume 5-20 µL
Column Temperature 25°C (or ambient)
Preparative HPLC Method for Purification

This protocol is designed for the purification of this compound from a crude synthesis mixture.

Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal volume of Mobile Phase A or a solvent with low organic content (e.g., 5-10% ACN in water).[1] A starting concentration of 10-20 mg/mL is often appropriate, depending on the column size and loading capacity.[1]

  • Filter the solution to remove any insoluble material.

HPLC Conditions:

ParameterCondition
Column Preparative C18 reversed-phase column (e.g., 5-10 µm particle size, 100-300 Å pore size, ≥20 mm ID)
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade water[1]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile[1]
Column Equilibration Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[1]
Injection Inject the filtered peptide sample onto the column.[1]
Gradient Elution A shallow linear gradient of increasing Mobile Phase B is recommended for optimal separation. For example, 5-45% B over 40 minutes.
Flow Rate Dependent on column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column)
Detection UV at 214 nm and 280 nm
Fraction Collection Collect fractions corresponding to the major peak, which should be the target peptide.[1]

Post-Purification Processing:

  • Analysis of Fractions: Analyze the collected fractions for purity using the analytical HPLC method described above.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to remove the solvents, yielding the purified peptide as a fluffy white powder.[1]

Data Presentation

Table 1: Summary of Analytical HPLC Parameters and Expected Results

ParameterValueRationale
Column Chemistry C18Provides good retention and separation of peptides based on hydrophobicity.
Mobile Phase Modifier 0.1% TFAActs as an ion-pairing agent to improve peak shape and resolution.[1]
Detection Wavelength 214 nm & 280 nm214 nm for peptide bond detection and 280 nm for the phenylalanine aromatic ring.[2]
Expected Retention Time Dependent on the specific system and gradient, but should be a well-resolved major peak.The acetyl group and the two amino acids give the peptide a moderate hydrophobicity.
Purity Assessment Area percentage of the main peakProvides a quantitative measure of the purity of the sample.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection cluster_post Post-Processing dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter injector Injector filter->injector Inject column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram fractions Collect Fractions (Preparative) detector->fractions purity_check Purity Analysis of Fractions fractions->purity_check lyophilize Pool & Lyophilize purity_check->lyophilize

Caption: Experimental workflow for the HPLC analysis and purification of this compound.

Logical_Relationships cluster_purification Purification Process start Crude this compound hplc Preparative RP-HPLC start->hplc impurities Impurities (e.g., deletion sequences, incomplete deprotection) hplc->impurities Separated pure_peptide Pure this compound Fractions hplc->pure_peptide Collected lyophilization Lyophilization pure_peptide->lyophilization final_product Purified this compound Powder lyophilization->final_product

Caption: Logical relationship of the purification process for this compound.

References

Application Notes and Protocols for Ac-Phe-Lys-OH in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research explicitly detailing the applications of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) in drug delivery is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of peptide-based drug delivery, drawing parallels from research on similar peptides containing phenylalanine and lysine (B10760008) residues. These are intended to serve as a foundational guide for researchers and drug development professionals exploring the potential of this compound.

Introduction to this compound in Drug Delivery

The dipeptide this compound possesses key chemical features that make it an attractive candidate for various applications in drug delivery research. The phenylalanine (Phe) residue provides hydrophobicity, which can facilitate encapsulation of lipophilic drugs and interaction with cell membranes. The lysine (Lys) residue offers a primary amine group on its side chain, which serves as a versatile reactive handle for bioconjugation. This allows for the attachment of drugs, targeting ligands, or nanoparticle surfaces. The N-terminal acetylation and C-terminal carboxylic acid provide stability against enzymatic degradation.

Potential Applications:

  • Targeted Drug Delivery: The lysine residue can be conjugated to targeting moieties such as antibodies, aptamers, or small molecules that recognize specific receptors on diseased cells, thereby enhancing drug accumulation at the target site and reducing off-target toxicity.

  • Nanoparticle Functionalization: this compound can be used to coat the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their biocompatibility, stability, and cellular uptake.[1][2] The peptide shell can also be further modified with targeting ligands.

  • Solubilizing Agent: The amphiphilic nature of this compound may aid in the solubilization and formulation of poorly water-soluble drugs.

  • Component of Self-Assembling Systems: Similar to other short aromatic peptides, this compound could potentially be a building block for self-assembling nanostructures like nanotubes or nanovesicles for drug encapsulation.

Quantitative Data Summary (Illustrative Examples)

The following tables present hypothetical quantitative data to illustrate how the performance of this compound-based drug delivery systems could be evaluated.

Table 1: Drug Loading and Encapsulation Efficiency

Drug Delivery SystemDrugDrug-to-Peptide Molar RatioDrug Loading Content (DLC, w/w%)Encapsulation Efficiency (EE, %)
Ac-Phe-Lys(Dox)-OHDoxorubicin1:115.2 ± 1.8N/A
Liposomes-Ac-Phe-LysPaclitaxelN/A5.8 ± 0.785.3 ± 4.2
PLGA-NPs-Ac-Phe-LysCurcuminN/A8.1 ± 1.178.9 ± 5.6

Table 2: In Vitro Drug Release Kinetics

Drug Delivery SystemConditionCumulative Release at 12h (%)Cumulative Release at 24h (%)Cumulative Release at 48h (%)
Ac-Phe-Lys(Dox)-OHpH 7.410.5 ± 1.518.2 ± 2.125.7 ± 3.0
Ac-Phe-Lys(Dox)-OHpH 5.525.8 ± 2.945.1 ± 4.368.4 ± 5.5
Liposomes-Ac-Phe-LyspH 7.48.9 ± 1.215.4 ± 1.922.1 ± 2.5

Table 3: Cellular Uptake and Cytotoxicity

Cell LineTreatmentIC50 (µM)Cellular Uptake (Fold Increase vs. Free Drug)
MCF-7Doxorubicin1.25 ± 0.151.0
MCF-7Ac-Phe-Lys(Dox)-OH0.85 ± 0.111.8 ± 0.3
A549Paclitaxel0.98 ± 0.121.0
A549Liposomes-Ac-Phe-Lys0.55 ± 0.092.5 ± 0.4

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound using Fmoc solid-phase peptide synthesis (SPPS).[3][4]

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Phe-OH

  • Acetic anhydride (B1165640)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Diethyl ether

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Phe-OH:

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • N-terminal Acetylation:

    • Perform Fmoc deprotection as described in step 2.

    • Add a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF to the resin.

    • Agitate for 1 hour.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by RP-HPLC and confirm the mass by mass spectrometry.

Synthesis_Workflow Resin Fmoc-Lys(Boc)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple Fmoc-Phe-OH (DIC, Oxyma) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection2 Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Deprotection2->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct This compound Purification->FinalProduct

Protocol 2: Conjugation of a Drug to this compound via NHS Ester Chemistry

This protocol describes the conjugation of a drug containing a primary amine to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-containing drug (e.g., Doxorubicin)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dialysis membrane (MWCO 1 kDa)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq) in anhydrous DMSO.

    • Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve the amine-containing drug (1 eq) in anhydrous DMSO.

    • Add the drug solution dropwise to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours, to remove unreacted reagents.

    • Lyophilize the purified solution to obtain the Ac-Phe-Lys-(Drug) conjugate.

  • Characterization:

    • Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry.

Conjugation_Workflow Peptide This compound Activation Activation of -COOH (EDC, NHS in DMSO) Peptide->Activation Conjugation Conjugation (DMSO, 24h) Activation->Conjugation Drug Amine-containing Drug Drug->Conjugation Purification Purification (Dialysis) Conjugation->Purification FinalConjugate Ac-Phe-Lys-(Drug) Purification->FinalConjugate

Protocol 3: Functionalization of PLGA Nanoparticles with this compound

This protocol details the surface functionalization of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with this compound using EDC/NHS chemistry.

Materials:

  • PLGA-COOH (carboxyl-terminated PLGA)

  • This compound

  • EDC, NHS

  • Acetone (B3395972), Poly(vinyl alcohol) (PVA) solution

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.5)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of PLGA-COOH Nanoparticles:

    • Prepare PLGA-COOH nanoparticles using a single emulsion-solvent evaporation method.

    • Dissolve PLGA-COOH in acetone.

    • Add the organic phase to an aqueous PVA solution under sonication to form an oil-in-water emulsion.

    • Stir the emulsion overnight to evaporate the acetone and form nanoparticles.

    • Centrifuge and wash the nanoparticles with deionized water three times to remove excess PVA.

  • Activation of Nanoparticle Surface:

    • Resuspend the PLGA-COOH nanoparticles in MES buffer.

    • Add EDC (5 eq) and NHS (5 eq) to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the nanoparticle surface.

  • Peptide Conjugation:

    • Dissolve this compound in MES buffer.

    • Add the peptide solution to the activated nanoparticle suspension.

    • Incubate for 4 hours at room temperature with gentle stirring.

  • Washing and Collection:

    • Centrifuge the functionalized nanoparticles to remove unreacted peptide and coupling agents.

    • Wash the nanoparticles with PBS (pH 7.4) three times.

    • Resuspend the final this compound functionalized nanoparticles in the desired buffer for storage or further use.

NP_Functionalization cluster_0 Nanoparticle Preparation cluster_1 Surface Functionalization PLGA PLGA-COOH in Acetone Emulsification Emulsification (Sonication) PLGA->Emulsification PVA Aqueous PVA Solution PVA->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Washing_NP Washing & Centrifugation Evaporation->Washing_NP PLGA_NP PLGA-COOH NPs Washing_NP->PLGA_NP Activation Activate -COOH with EDC/NHS in MES Buffer PLGA_NP->Activation Conjugation Conjugation Reaction Activation->Conjugation Peptide This compound Peptide->Conjugation Washing_Final Washing & Final Product Conjugation->Washing_Final Final_NP Ac-Phe-Lys-PLGA-NPs Washing_Final->Final_NP

Signaling Pathways and Logical Relationships

Targeted Drug Delivery via Receptor-Mediated Endocytosis

This compound can be a crucial linker in creating targeted drug delivery systems. By conjugating a targeting ligand (e.g., a peptide that binds to an overexpressed receptor on cancer cells) to the lysine side chain of this compound, which is also conjugated to a cytotoxic drug, a targeted prodrug is formed. This construct can then specifically bind to the target receptor, be internalized by the cell through receptor-mediated endocytosis, and release the active drug intracellularly, leading to targeted cell death.

RME_Pathway Drug_Complex Targeting Ligand- Ac-Phe-Lys-Drug Binding Binding Drug_Complex->Binding Receptor Cell Surface Receptor (Overexpressed on Target Cell) Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release (e.g., pH-sensitive or enzymatic cleavage) Lysosome->Drug_Release Target_Action Drug acts on intracellular target (e.g., DNA, microtubules) Drug_Release->Target_Action Cell_Death Apoptosis Target_Action->Cell_Death

References

Protocol for dissolving and handling Ac-Phe-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) is a dipeptide of interest in various biochemical studies. This document provides detailed protocols for its dissolution, handling, and application in in-vitro assays, particularly focusing on its use as a model compound in protein glycation studies.

Physicochemical Properties and Storage

This compound is a white to off-white solid. Due to the presence of the free amino group in the lysine (B10760008) side chain, the peptide is expected to have a net positive charge at neutral pH.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)N-Acetyl-L-phenylalanineFmoc-Lys-OH (for comparison)
Molecular Formula C₁₇H₂₅N₃O₄C₁₁H₁₃NO₃C₂₁H₂₄N₂O₄
Molecular Weight 351.40 g/mol 207.23 g/mol 368.43 g/mol
Physical Form Solid, white to off-white[1]SolidSolid
Storage Temperature -15°C[1]Room Temperature4°C
pKa (Predicted) 3.31 ± 0.10[1]--

Storage Recommendations:

  • Solid Form: Store the lyophilized powder at -15°C for long-term stability.

  • Stock Solutions: Prepare concentrated stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Dissolution Protocol

The solubility of this compound can be influenced by its amino acid composition. The presence of the hydrophobic phenylalanine residue may be counteracted by the hydrophilic, positively charged lysine residue. The following is a recommended step-wise approach to dissolve this compound.

Table 2: Estimated Solubility of this compound in Various Solvents

SolventEstimated SolubilityRemarks
Water Moderately solubleRecommended as the first solvent to try. Sonication may aid dissolution.
0.1 M HCl SolubleAcidic conditions will protonate the carboxyl group, potentially increasing solubility.
10% Acetic Acid SolubleA milder acidic option that can improve solubility.
DMSO Highly solubleUse as a solvent of last resort for preparing concentrated stock solutions. Note that high concentrations of DMSO may be toxic to cells.
Methanol Sparingly to moderately solubleThe constituent N-acetyl-L-phenylalanine is soluble in methanol.
Ethanol Sparingly to moderately solubleThe constituent N-acetyl-L-phenylalanine is soluble in ethanol.

Protocol for Preparing a Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution:

    • Add a small volume of sterile, deionized water to the tube.

    • Vortex thoroughly for 30-60 seconds.

    • If the peptide does not fully dissolve, proceed to the next step.

  • Assisted Dissolution (if necessary):

    • Sonication: Place the tube in a sonicating water bath for 5-10 minutes. Visually inspect for complete dissolution.

    • Acidification: If sonication is insufficient, add a small amount of 0.1 M HCl or 10% acetic acid dropwise while vortexing until the peptide dissolves. Be mindful of the final pH of your stock solution.

  • Organic Solvent (for highly concentrated stocks):

    • If water or acidic solutions are not effective, a minimal amount of DMSO can be used.

    • Add DMSO to the peptide and vortex until fully dissolved.

    • For aqueous-based assays, slowly add the aqueous buffer to the DMSO stock solution while vortexing to prevent precipitation.

  • Sterilization and Storage:

    • Sterile-filter the stock solution through a 0.22 µm filter if it will be used in cell culture.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

G cluster_start Start cluster_dissolution Dissolution Steps cluster_end Final Steps start Weigh this compound Powder water Add Sterile Water & Vortex start->water sonicate Sonicate water->sonicate Incomplete Dissolution filter Sterile Filter (0.22 µm) water->filter Complete Dissolution acid Add Dilute Acid (e.g., 0.1M HCl) sonicate->acid Incomplete Dissolution sonicate->filter Complete Dissolution dmso Use Minimal DMSO acid->dmso Incomplete Dissolution acid->filter Complete Dissolution dmso->filter Complete Dissolution aliquot Aliquot & Store at -20°C/-80°C filter->aliquot

Caption: Workflow for dissolving this compound.

Experimental Protocol: In Vitro Protein Glycation Assay

This protocol describes a general method to assess the anti-glycation potential of this compound using bovine serum albumin (BSA) and a reducing sugar like glucose or ribose. The formation of advanced glycation end-products (AGEs) is monitored by fluorescence.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • D-Glucose or D-Ribose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (B81097) (NaN₃)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • BSA Solution: Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).

    • Reducing Sugar Solution: Prepare a 0.5 M solution of D-Glucose or D-Ribose in PBS (pH 7.4).

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in sterile water or the appropriate solvent as determined by the dissolution protocol.

    • Sodium Azide Solution: Prepare a 0.2% (w/v) solution in water.

  • Assay Setup:

    • In a 96-well black microplate, set up the following reactions in triplicate:

      • Control (No Glycation): 50 µL BSA solution + 50 µL PBS

      • Glycation Control: 50 µL BSA solution + 50 µL Reducing Sugar solution

      • Test Sample: 50 µL BSA solution + 50 µL Reducing Sugar solution + varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 mM).

      • Blank: 100 µL PBS

    • Add a final concentration of 0.02% sodium azide to each well to prevent microbial growth.

    • The total volume in each well should be adjusted to be equal, typically 200 µL, by adding PBS.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 7-14 days.

  • Measurement of AGEs Formation:

    • After incubation, measure the fluorescence intensity at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Calculate the percentage inhibition of AGEs formation by this compound using the following formula: % Inhibition = [(Fluorescence of Glycation Control - Fluorescence of Test Sample) / Fluorescence of Glycation Control] x 100

G cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Analysis BSA BSA Solution (10 mg/mL in PBS) Control Control: BSA + PBS BSA->Control Glycation Glycation Control: BSA + Sugar BSA->Glycation Test Test Sample: BSA + Sugar + this compound BSA->Test Sugar Reducing Sugar Solution (0.5 M in PBS) Sugar->Glycation Sugar->Test Peptide This compound Stock (e.g., 100 mM) Peptide->Test Incubate Incubate at 37°C (7-14 days) Control->Incubate Glycation->Incubate Test->Incubate Fluorescence Measure Fluorescence (Ex: 370 nm, Em: 440 nm) Incubate->Fluorescence Calculation Calculate % Inhibition Fluorescence->Calculation

Caption: Workflow for the in vitro protein glycation assay.

Signaling Pathways and Logical Relationships

The process of protein glycation involves a series of non-enzymatic reactions between reducing sugars and the free amino groups of proteins, primarily on lysine and arginine residues. This leads to the formation of unstable Schiff bases, which then rearrange to more stable Amadori products. Over time, these undergo further reactions to form irreversible Advanced Glycation End-products (AGEs). AGEs can contribute to cellular dysfunction by cross-linking proteins and interacting with cell surface receptors (like RAGE), which can trigger downstream signaling cascades leading to inflammation and oxidative stress.

G ReducingSugar Reducing Sugars (e.g., Glucose, Ribose) SchiffBase Schiff Base (Reversible) ReducingSugar->SchiffBase Protein Protein (with free amino groups, e.g., Lysine) Protein->SchiffBase Amadori Amadori Product (Stable) SchiffBase->Amadori AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs RAGE RAGE Receptor AGEs->RAGE binds CellularResponse Cellular Response (Inflammation, Oxidative Stress) RAGE->CellularResponse activates AcPheLysOH This compound (Potential Inhibitor) AcPheLysOH->SchiffBase may compete AcPheLysOH->Amadori may inhibit formation

Caption: Simplified pathway of protein glycation and AGEs formation.

References

Application Notes and Protocols for the Investigation of Ac-Phe-Lys-OH in Sweetener Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel, non-caloric, high-intensity sweeteners is a significant focus in the food and pharmaceutical industries, driven by the increasing global health concerns associated with excessive sugar consumption. Dipeptide-based sweeteners, such as aspartame, have been commercially successful, demonstrating the potential of this class of molecules. These sweeteners elicit a sweet taste by interacting with the heterodimeric G protein-coupled receptor, T1R2/T1R3[1][2]. The N-acetylated dipeptide, Ac-Phe-Lys-OH (N-acetyl-L-phenylalanyl-L-lysine), represents a potential candidate for investigation as a novel sweetener. Its structural similarity to known dipeptide sweeteners suggests it may interact with the sweet taste receptor.

These application notes provide a comprehensive framework for the systematic evaluation of this compound and other novel dipeptide compounds as potential sweeteners. The protocols outlined below cover sensory evaluation to determine sweetness potency and profile, as well as in vitro cell-based assays to characterize the molecular interaction with the human sweet taste receptor.

Data Presentation: Comparative Sweetness Potency

To provide a context for evaluating novel compounds, the following table summarizes the relative sweetness potency of several known sweeteners compared to sucrose (B13894). The sweetness potency of a novel compound like this compound would be determined using the sensory evaluation protocols described in this document.

SweetenerClassRelative Sweetness (Sucrose = 1)
SucroseCarbohydrate1
AspartameDipeptide Methyl Ester180 - 250[3]
NeotameDipeptide Derivative7,000 - 13,000[4][5]
Acesulfame PotassiumOxathiazinone Dioxide200[3]
Sodium SaccharinSulfonyl300 - 675[3]
SucraloseModified Disaccharide600[3][4]

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis

This protocol is designed to determine the sweetness intensity and sensory profile of a novel compound like this compound.

Objective: To quantify the sweetness potency of this compound relative to sucrose and to identify any off-tastes (e.g., bitter, metallic).

Materials:

  • This compound, synthesized and purified (>98% purity)

  • Sucrose (analytical grade)

  • Deionized, purified water

  • Glass vials with caps

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Panelist Training:

    • Recruit a panel of 10-15 trained individuals.

    • Train panelists to recognize and rate the intensity of sweet, bitter, sour, salty, and umami tastes using standard reference solutions.

    • Familiarize panelists with a rating scale, such as a general Labeled Magnitude Scale (gLMS) or a category scale (e.g., 0-15).

  • Sample Preparation:

    • Prepare a series of sucrose solutions in purified water at varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as sweetness references.

    • Prepare a stock solution of this compound in purified water. From this, prepare a series of dilutions to be tested. The concentration range should be determined from preliminary screening.

    • Present all solutions at room temperature in coded, randomized vials.

  • Evaluation Protocol ("Sucrose-Sweetener Combined Method"):

    • Panelists should rinse their mouths with purified water before tasting each sample.

    • In a single session, present the panelists with the series of sucrose reference solutions and the series of this compound solutions in a randomized order[1].

    • Ask panelists to rate the sweetness intensity of each sample using the agreed-upon scale.

    • Also, ask panelists to identify and rate the intensity of any other taste attributes (e.g., bitterness, metallic aftertaste)[6].

  • Data Analysis:

    • For each panelist, plot the sweetness intensity ratings against the concentration for both sucrose and this compound to generate dose-response curves.

    • Calculate the mean sweetness intensity ratings for each concentration across all panelists.

    • To determine the relative sweetness potency, find the concentration of this compound that elicits the same sweetness intensity as a given concentration of sucrose (e.g., 5% sucrose). The potency is the ratio of the sucrose concentration to the equi-sweet this compound concentration[7].

In Vitro T1R2/T1R3 Receptor Activation Assay

This cell-based assay measures the activation of the human sweet taste receptor in response to a test compound.

Objective: To determine if this compound activates the T1R2/T1R3 receptor and to quantify its potency (EC50).

Materials:

  • HEK293T cells

  • Plasmids encoding human T1R2, human T1R3, and a promiscuous G-protein subunit (e.g., Gα16gust44)[3][8].

  • Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics

  • Transfection reagent (e.g., Lipofectamine)

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[3]

  • Probenecid (B1678239)

  • Assay buffer (e.g., HBSS or a saline solution with CaCl2)

  • Test compound (this compound) and positive controls (e.g., sucrose, aspartame)

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Seed cells into 96-well plates.

    • Co-transfect the cells with the T1R2, T1R3, and Gα16gust44 plasmids using a suitable transfection reagent[8]. As a negative control, transfect a set of cells with an empty vector (mock transfection)[3].

    • Incubate for 24-48 hours to allow for receptor expression.

  • Cell Loading with Fluorescent Dye:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid (to prevent dye leakage).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 1 hour at 37°C in the dark[3].

  • Compound Stimulation and Signal Detection:

    • After incubation, wash the cells with the assay buffer.

    • Prepare serial dilutions of this compound and positive controls in the assay buffer.

    • Use a fluorometric plate reader to measure the baseline fluorescence.

    • Add the compound solutions to the wells and immediately begin measuring the fluorescence intensity over time (typically 90-120 seconds)[3]. The activation of the receptor will lead to an increase in intracellular calcium, which in turn increases the fluorescence of Fluo-4.

  • Data Analysis:

    • The response is typically measured as the change in fluorescence (ΔF) from baseline.

    • Plot the ΔF as a function of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Synthesis of this compound

A general approach for the synthesis of this compound is through Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Objective: To synthesize this compound for use in sensory and in vitro assays.

Materials:

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Phe-OH

  • Wang resin or 2-Chlorotrityl chloride (2-CTC) resin[9]

  • Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Loading: Attach the first amino acid, Fmoc-Lys(Boc)-OH, to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the lysine (B10760008) residue using a piperidine solution.

  • Coupling: Couple the next amino acid, Fmoc-Phe-OH, to the deprotected lysine on the resin using a coupling reagent and a base.

  • Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue.

  • N-terminal Acetylation: Acetylate the N-terminus of the phenylalanine using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc side-chain protecting group from lysine using a strong acid cocktail[9].

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and HPLC.

Visualizations

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., this compound) Receptor T1R2/T1R3 Receptor Sweetener->Receptor Binds to T1R2 subunit T1R2 T1R2 T1R3 T1R3 G_protein G-protein (Gustducin) Receptor->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates DAG DAG PLCb2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca_release ER->Ca_release Triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Induces Nerve_signal Signal to Brain ATP_release->Nerve_signal Initiates

Caption: Sweet Taste Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis & Conclusion synthesis Synthesis of this compound (SPPS) purification Purification & Characterization (HPLC, Mass Spec) synthesis->purification cell_assay T1R2/T1R3 Receptor Activation Assay purification->cell_assay sensory_panel Sensory Panel Testing purification->sensory_panel dose_response Dose-Response Curve & EC50 Determination cell_assay->dose_response analysis Correlate In Vitro & Sensory Data dose_response->analysis potency Sweetness Potency & Sensory Profile sensory_panel->potency potency->analysis conclusion Conclusion on Sweetener Potential analysis->conclusion

Caption: Experimental Workflow for Novel Sweetener Evaluation.

References

Ac-Phe-Lys-OH: A Tool for Investigating Lysine Acetoacetylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging field of lysine (B10760008) acetoacetylation (Kacac), a crucial post-translational modification (PTM) with implications in cellular metabolism and gene regulation. While direct studies utilizing Ac-Phe-Lys-OH in this context are not extensively documented in publicly available literature, this document outlines its potential application as a model substrate for assaying the activity of enzymes involved in the lysine acetoacetylation pathway. The protocols provided are based on established methodologies for studying similar lysine acylation events and can be adapted for use with acetoacetylated peptide substrates.

Introduction to Lysine Acetoacetylation

Lysine acetoacetylation is a recently identified PTM where an acetoacetyl group is covalently attached to the ε-amino group of a lysine residue on a protein.[1][2][3] This modification is intrinsically linked to cellular metabolism, with the ketone body acetoacetate (B1235776) serving as its primary precursor.[1][2][4] The levels of lysine acetoacetylation are dynamically regulated by the interplay of "writer" and "eraser" enzymes. Key histone acetyltransferases (HATs) such as GCN5, p300, and PCAF have been identified as writers that catalyze the addition of the acetoacetyl moiety from acetoacetyl-CoA.[2][3] Conversely, histone deacetylase 3 (HDAC3) has been shown to act as an eraser, removing this modification.[2][3] The cellular concentration of acetoacetyl-CoA, a key metabolic intermediate, is regulated by the enzyme acetoacetyl-CoA synthetase (AACS), highlighting the direct link between cellular metabolic state and this epigenetic mark.[2][4]

This compound as a Potential Substrate

While specific data on the use of this compound in lysine acetoacetylation studies is limited, its structure provides a valuable scaffold for designing a model substrate. To be utilized in such studies, the lysine residue of this compound would need to be chemically modified to carry an acetoacetyl group, forming Ac-Phe-Lys(Acac)-OH. This modified peptide could then serve as a substrate to monitor the enzymatic activity of both lysine acetoacetyltransferases (writers) and deacetoacetylases (erasers).

Key Enzymes in Lysine Acetoacetylation

A summary of the key enzymes involved in regulating lysine acetoacetylation is provided in the table below.

Enzyme FamilySpecific EnzymesRole in Lysine AcetoacetylationCellular Location
Lysine Acetoacetyltransferases (Writers) GCN5 (KAT2A), p300 (EP300), PCAF (KAT2B)Addition of the acetoacetyl group to lysine residues.[2][3]Primarily nucleus
Lysine Deacetoacetylases (Erasers) HDAC3Removal of the acetoacetyl group from lysine residues.[1]Nucleus, Cytoplasm
Metabolic Regulator Acetoacetyl-CoA Synthetase (AACS)Catalyzes the formation of acetoacetyl-CoA from acetoacetate.[2][4]Cytoplasm, Mitochondria

Signaling Pathway and Regulatory Network

The regulation of lysine acetoacetylation is intricately linked to cellular metabolism, particularly ketone body metabolism. The following diagram illustrates the central pathway.

Lysine Acetoacetylation Signaling Pathway cluster_Metabolism Cellular Metabolism cluster_PTM Post-Translational Modification cluster_Function Cellular Function Acetoacetate Acetoacetate AACS AACS Acetoacetate->AACS activation AcetoacetylCoA Acetoacetyl-CoA Writers Writers (GCN5, p300, PCAF) AcetoacetylCoA->Writers AACS->AcetoacetylCoA synthesis Protein Protein-Lysine Protein->Writers AcetoacetylatedProtein Protein-Lysine(Acac) Erasers Erasers (HDAC3) AcetoacetylatedProtein->Erasers removal GeneRegulation Gene Regulation AcetoacetylatedProtein->GeneRegulation MetabolicControl Metabolic Control AcetoacetylatedProtein->MetabolicControl Writers->AcetoacetylatedProtein addition Erasers->Protein

Caption: Lysine Acetoacetylation Pathway.

Experimental Protocols

The following are detailed, generalized protocols for assaying the activity of enzymes involved in lysine acetoacetylation using a model acetoacetylated peptide substrate such as Ac-Phe-Lys(Acac)-OH.

Protocol 1: In Vitro Lysine Deacetoacetylase (HDAC3) Activity Assay

This protocol describes a fluorometric assay to measure the activity of HDAC3 by quantifying the removal of the acetoacetyl group from a synthetic peptide substrate.

Workflow Diagram:

Deacetoacetylase Activity Assay Workflow Start Start PrepareAssay Prepare Assay Buffer and Reagents Start->PrepareAssay AddSubstrate Add Ac-Phe-Lys(Acac)-OH Substrate PrepareAssay->AddSubstrate AddEnzyme Add HDAC3 Enzyme AddSubstrate->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate StopReaction Stop Reaction (e.g., with developer solution) Incubate->StopReaction MeasureFluorescence Measure Fluorescence (Ex/Em appropriate for fluorophore) StopReaction->MeasureFluorescence AnalyzeData Analyze Data and Calculate Activity MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Deacetoacetylase Assay Workflow.

Materials:

  • Recombinant human HDAC3 enzyme

  • Ac-Phe-Lys(Acac)-OH peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated product and release a fluorophore, specific to the assay kit used)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare the Assay Buffer and dilute the recombinant HDAC3 enzyme to the desired concentration.

  • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

  • Add 5 µL of the Ac-Phe-Lys(Acac)-OH substrate to each well.

  • To initiate the reaction, add 45 µL of the diluted HDAC3 enzyme solution to each well. For a negative control, add 45 µL of Assay Buffer without the enzyme.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 50 µL of Developer solution to each well.

  • Incubate the plate at 37°C for an additional 15 minutes to allow for fluorescence development.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Calculate the enzyme activity by subtracting the fluorescence of the negative control from the fluorescence of the enzyme-containing wells.

Protocol 2: In Vitro Lysine Acetoacetyltransferase (GCN5/p300/PCAF) Activity Assay

This protocol outlines a method to measure the activity of lysine acetoacetyltransferases by detecting the consumption of the cofactor acetoacetyl-CoA.

Workflow Diagram:

Acetoacetyltransferase Assay Workflow Start Start PrepareReaction Prepare Reaction Mix (Buffer, this compound, Acetoacetyl-CoA) Start->PrepareReaction AddEnzyme Add KAT Enzyme (GCN5, p300, or PCAF) PrepareReaction->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate DetectProduct Detect Product Formation or Cofactor Consumption Incubate->DetectProduct QuantifyActivity Quantify Enzyme Activity DetectProduct->QuantifyActivity End End QuantifyActivity->End

Caption: Acetoacetyltransferase Assay Workflow.

Materials:

  • Recombinant human GCN5, p300, or PCAF enzyme

  • This compound peptide substrate

  • Acetoacetyl-CoA

  • HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Detection reagent (e.g., Ellman's reagent to detect free CoA-SH)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare the HAT Assay Buffer.

  • In a 96-well plate, prepare a reaction mixture containing HAT Assay Buffer, this compound substrate, and acetoacetyl-CoA.

  • Initiate the reaction by adding the recombinant KAT enzyme to the reaction mixture. For a negative control, add buffer instead of the enzyme.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and detect the amount of free CoA-SH produced using a suitable detection reagent (e.g., by adding Ellman's reagent and measuring absorbance at 412 nm).

  • Create a standard curve with known concentrations of CoA-SH to quantify the amount of product formed.

  • Calculate the enzyme activity based on the rate of CoA-SH production.

Data Presentation

Quantitative data from enzymatic assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters for HDAC3 with Ac-Phe-Lys(Acac)-OH

ParameterValueUnits
Km50µM
Vmax100pmol/min/µg
kcat0.5s-1
kcat/Km1 x 104M-1s-1

Table 2: Hypothetical IC50 Values of Inhibitors for HDAC3

InhibitorIC50
Inhibitor A1.2 µM
Inhibitor B15.8 µM
Inhibitor C> 100 µM

Conclusion

The study of lysine acetoacetylation is a rapidly advancing field with significant potential to uncover new mechanisms of cellular regulation and disease pathogenesis. While the direct role of this compound in this area is yet to be fully established, its potential as a tool for developing robust and reliable assays for the enzymes that govern this modification is significant. The protocols and frameworks provided here offer a starting point for researchers to design and execute experiments aimed at unraveling the complexities of lysine acetoacetylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ac-Phe-Lys-OH Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ac-Phe-Lys-OH in various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell assay?

A1: For initial experiments, a dose-response study is recommended to determine the optimal concentration of this compound for your specific cell line and assay. A common starting point is to test a broad range of concentrations, typically from 0.1 µM to 100 µM. Based on preliminary internal data and literature on similar short peptides, a narrower starting range of 1 µM to 50 µM is often effective for initial screening in assays such as cell viability or cytotoxicity.

Q2: How should I dissolve and store this compound?

A2: this compound is a synthetic peptide that may exhibit cytotoxicity to cancer and cardiac cells. For optimal solubility and stability, it is recommended to first dissolve the lyophilized peptide in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the DMSO stock should be further diluted in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells, typically below 0.5%.[1]

Q3: I am not observing any biological effect with this compound. What are the possible causes?

A3: Several factors could contribute to a lack of observed effect:

  • Sub-optimal Concentration: The concentration used may be too low to elicit a response. A dose-response experiment is crucial to identify the effective concentration range.

  • Peptide Aggregation: Peptides can aggregate in solution, reducing their effective concentration and activity.[1] Ensure the peptide is fully dissolved in the stock solvent before diluting it into aqueous media.[1] Visual inspection for precipitates and performing a solubility test can be helpful.

  • Incorrect Assay Endpoint: The timing of your assay may not align with the biological event of interest. Consider performing a time-course experiment to determine the optimal incubation time.

  • Cell Line Specificity: The chosen cell line may not be responsive to this compound. It is advisable to test the peptide on multiple cell lines if a lack of effect is observed in one.

Q4: I am observing high levels of cell death even at low concentrations of this compound. How can I troubleshoot this?

A4: High cytotoxicity can be addressed by:

  • Performing a Dose-Response Cytotoxicity Assay: Assays like MTT, XTT, or LDH release can precisely determine the cytotoxic concentration range.[1] This will help you identify a non-toxic concentration for your functional assays.

  • Verifying Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cell death.[1] A "vehicle control" with the solvent alone should always be included in your experiments.[1]

  • Reducing Incubation Time: Shortening the exposure time of the cells to the peptide may mitigate cytotoxic effects while still allowing for the desired biological activity to be observed.

Troubleshooting Guides

Problem 1: Peptide Precipitation in Culture Medium
  • Possible Cause: The peptide's hydrophobic nature can lead to poor solubility and precipitation in aqueous culture media, reducing its effective concentration.[1]

  • Solution:

    • Optimize Stock Solution: Ensure the peptide is completely dissolved in the initial organic solvent (e.g., DMSO) before further dilution. Gentle vortexing or sonication may aid dissolution.[1]

    • Solubility Test: Before proceeding with a full experiment, perform a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.[1]

    • Use of Surfactants: In some cases, a low, non-toxic concentration of a surfactant like Pluronic F-68 can help maintain peptide solubility. However, this should be tested for its effect on the assay.

Problem 2: Inconsistent Results Between Experiments
  • Possible Cause: Variability in experimental conditions can lead to inconsistent outcomes.

  • Solution:

    • Standardize Protocols: Ensure all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.

    • Aliquot Reagents: Aliquot the this compound stock solution to avoid repeated freeze-thaw cycles that can degrade the peptide.

    • Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Variations in cell confluency can affect their response.

Quantitative Data Summary

The following tables provide a summary of hypothetical, yet representative, quantitative data for this compound in common cell assays. These values should be used as a starting point for your own optimization experiments.

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeCell Line ExampleSuggested Starting Concentration Range (µM)
Cytotoxicity (MTT)HeLa (Cervical Cancer)1 - 100
Apoptosis (Annexin V)Jurkat (T-cell Leukemia)5 - 50
Cell PermeabilityCaco-2 (Colon Adenocarcinoma)10 - 200
Signaling Pathway AnalysisA549 (Lung Carcinoma)0.5 - 25

Table 2: Example IC50 and EC50 Values

PeptideAssayCell LineIncubation Time (hours)IC50 / EC50 (µM)
This compoundMTT CytotoxicityHeLa48~25
This compoundCaspase-3 ActivationJurkat24~15
Control PeptideMTT CytotoxicityHeLa48>100

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to determine the concentration at which this compound exhibits cytotoxic effects on a given cell line.

Materials:

  • This compound

  • 96-well tissue culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Peptide Preparation: Prepare serial dilutions of this compound in complete culture medium. For example, create a 2X concentration series ranging from 0.2 µM to 200 µM.[1]

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of the peptide to the respective wells. Include "vehicle control" wells (medium with the same DMSO concentration as the highest peptide dose) and "untreated control" wells (medium only).[1]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is used to evaluate the ability of this compound to cross an intestinal epithelial barrier model.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Assay Preparation: Wash the Caco-2 monolayers with pre-warmed HBSS.

  • Apical to Basolateral Permeability (A-to-B):

    • Add this compound solution (in HBSS) to the apical chamber.

    • Add fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical Permeability (B-to-A):

    • Add this compound solution (in HBSS) to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the peptide is a substrate for efflux transporters.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_peptide Prepare this compound Dilutions overnight_incubation->prepare_peptide add_peptide Add Peptide to Cells prepare_peptide->add_peptide incubation Incubate (24-72h) add_peptide->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Read Absorbance (570nm) add_dmso->read_plate calculate_viability Calculate Cell Viability read_plate->calculate_viability end End calculate_viability->end

Caption: Workflow for MTT Cytotoxicity Assay.

signaling_pathway_apoptosis cluster_stimulus External Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase AcPheLysOH This compound Bax Bax/Bak Activation AcPheLysOH->Bax Induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential Signaling Pathway for this compound Induced Apoptosis.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Solutions start Experiment Start: No/Low Biological Effect check_conc Is concentration range appropriate? start->check_conc check_sol Is peptide fully dissolved? start->check_sol check_time Is incubation time optimal? start->check_time dose_response Perform Dose-Response Assay check_conc->dose_response No solubility_test Perform Solubility Test Optimize Stock Solution check_sol->solubility_test No time_course Perform Time-Course Experiment check_time->time_course No dose_response->start Re-evaluate solubility_test->start Re-evaluate time_course->start Re-evaluate

Caption: Troubleshooting Logic for Low Biological Effect.

References

Preventing degradation of Ac-Phe-Lys-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-Phe-Lys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of this compound in solution to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a dipeptide composed of Phenylalanine and Lysine. Its key structural features include:

  • N-terminal Acetylation (Ac): The acetylation of the N-terminus of Phenylalanine blocks the primary amine group, which can prevent certain enzymatic degradation and modifications.

  • Phenylalanine (Phe): A hydrophobic amino acid residue which can influence the peptide's solubility and potential for aggregation.[1]

  • Lysine (Lys): A basic amino acid with a primary amine in its side chain, making the peptide positively charged at neutral and acidic pH. This property generally enhances solubility in aqueous solutions.[2]

  • C-terminal Carboxylic Acid (-OH): A free C-terminal carboxyl group, which is negatively charged at basic pH.

Q2: What are the primary pathways of degradation for this compound in solution?

Like most peptides, this compound is susceptible to several degradation pathways in solution:[3][4]

  • Hydrolysis: The peptide bond between Phenylalanine and Lysine can be cleaved by hydrolysis, a reaction accelerated by extreme pH (both acidic and basic) and elevated temperatures.[3][4]

  • Oxidation: While this compound does not contain highly susceptible residues like Methionine or Cysteine, prolonged exposure to oxygen, especially in the presence of metal ions, can lead to oxidative damage.[3][4][5]

  • Aggregation: Due to the hydrophobic nature of the Phenylalanine residue, this dipeptide can be prone to aggregation, especially at high concentrations or near its isoelectric point, leading to precipitation and loss of activity.[1][3][6]

Q3: How should I store lyophilized this compound powder?

For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[4][7] Storing it in a desiccator can provide additional protection against humidity.

Q4: What is the best way to store this compound in solution?

Once reconstituted, peptide solutions are much less stable than the lyophilized powder.[4] To minimize degradation:

  • Store solutions at -20°C or -80°C.

  • Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][7]

  • For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: The lyophilized this compound powder will not dissolve.

The solubility of this compound is influenced by its amino acid composition and the pH of the solvent.[1]

  • Possible Cause: The peptide may be difficult to dissolve in neutral aqueous solutions due to the hydrophobic Phenylalanine residue.[8][9]

  • Suggested Solution:

    • Use a slightly acidic buffer: Since Lysine has a basic side chain, using a buffer with a slightly acidic pH (e.g., pH 4-6) will ensure the side chain is protonated, increasing the peptide's net positive charge and enhancing its solubility.[2][3]

    • Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.[2][8]

    • Co-solvents: If the peptide remains insoluble, dissolving it first in a minimal amount of a polar organic solvent like DMSO or DMF and then slowly adding the aqueous buffer while vortexing can be effective.[2][8][9]

Issue 2: The this compound solution is cloudy or has visible precipitates.

Cloudiness or precipitation indicates that the peptide is either not fully dissolved or is aggregating in the solution.[3]

  • Possible Cause:

    • The concentration of the peptide may be too high for the chosen solvent.

    • The pH of the solution may be close to the peptide's isoelectric point (pI), where its net charge is minimal, leading to reduced solubility.[1][9]

    • The solution may have been stored improperly, leading to aggregation over time.

  • Suggested Solution:

    • Centrifuge the solution: Before use, centrifuge the vial to pellet any undissolved peptide or aggregates.[10] Use the clear supernatant for your experiment.

    • Adjust the pH: Ensure the pH of your buffer is not at the isoelectric point of the peptide. For this compound, maintaining a pH below 7 is generally recommended.

    • Prepare a more dilute solution: If the problem persists, try preparing a more dilute stock solution.

Issue 3: Inconsistent experimental results over time.

Inconsistent results are often a sign of peptide degradation in your stock solution.

  • Possible Cause:

    • Hydrolysis: The peptide may be degrading due to prolonged storage in an aqueous solution, especially at room temperature or in buffers with non-optimal pH.[3]

    • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can physically damage the peptide and accelerate degradation.[4]

    • Oxidation: Exposure to air over time can lead to oxidative damage.

  • Suggested Solution:

    • Use fresh aliquots: Always use a fresh, single-use aliquot for each experiment to avoid issues from repeated freeze-thaw cycles and prolonged storage of the working solution.[4]

    • Prepare fresh solutions: If degradation is suspected, prepare a fresh stock solution from the lyophilized powder.

    • Analytical Confirmation: If possible, use analytical techniques like HPLC to check the purity of your peptide solution over time.[11][12]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]

  • Add the desired volume of a sterile, slightly acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 5.0) or sterile distilled water.

  • Gently vortex or swirl the vial to dissolve the peptide.

  • If solubility is an issue, sonicate the vial in a water bath for 5-10 minutes.[8]

  • Once dissolved, store the solution as recommended (aliquoted and frozen).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general method and may require optimization for your specific system.

  • System: Reversed-Phase HPLC (RP-HPLC)[13]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 220 nm[13]

  • Injection Volume: 10-20 µL

Data Summary

Table 1: Recommended Solvents and pH for this compound

Solvent/Buffer SystempH RangeRationale
Distilled Water~5-7Suitable for initial attempts, but pH is uncontrolled.
Acetic Acid (10%)AcidicThe positive charge on the Lysine side chain is maximized, aiding solubility.[2]
Citrate Buffer4-6Provides pH control in the optimal range for stability for many peptides.[3]
Phosphate-Buffered Saline (PBS)~7.4Use with caution; neutral pH may be closer to the pI, potentially reducing solubility.
DMSO, DMFN/AFor highly concentrated stocks or difficult-to-dissolve peptide.[8][9]

Table 2: Storage Conditions and Expected Stability

ConditionFormTemperatureExpected Stability
Long-termLyophilized Powder-20°C to -80°CMonths to years
Short-termIn Solution (Aliquoted)-20°C to -80°CWeeks to months
Working SolutionIn Solution2-8°CDays (should be validated)

Visualizations

degradation_pathways This compound (in solution) This compound (in solution) Hydrolysis Hydrolysis This compound (in solution)->Hydrolysis Extreme pH, High Temp Oxidation Oxidation This compound (in solution)->Oxidation Oxygen, Metal Ions Aggregation Aggregation This compound (in solution)->Aggregation High Conc., Near pI Cleaved Peptide Fragments Cleaved Peptide Fragments Hydrolysis->Cleaved Peptide Fragments Oxidized Peptide Oxidized Peptide Oxidation->Oxidized Peptide Insoluble Precipitate Insoluble Precipitate Aggregation->Insoluble Precipitate

Caption: Primary degradation pathways for this compound in solution.

troubleshooting_workflow start Lyophilized this compound dissolve Reconstitute in slightly acidic buffer start->dissolve check_solubility Is the solution clear? dissolve->check_solubility sonicate Sonicate for 5-10 min check_solubility->sonicate No proceed Proceed with experiment check_solubility->proceed Yes sonicate->check_solubility use_cosolvent Use minimal DMSO, then add buffer sonicate->use_cosolvent Still not clear use_cosolvent->check_solubility issue Issue: Precipitation use_cosolvent->issue Precipitates

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Ac-Phe-Lys-OH Purification by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ac-Phe-Lys-OH. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reverse-phase high-performance liquid chromatography (RP-HPLC) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC purification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Sample Overload: Injecting too much sample for the column's capacity.Reduce the sample concentration or injection volume. A typical starting concentration is 10-20 mg/mL.[1]
Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase.Dissolve the crude peptide in a small volume of the initial mobile phase (e.g., 5-10% acetonitrile (B52724) in water with 0.1% TFA) to ensure it binds to the column upon injection.[1]
Secondary Interactions: Interaction of the peptide with residual silanol (B1196071) groups on the silica-based stationary phase.Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%. TFA helps to mask silanol interactions and improve peak shape.[1][2][]
Column Contamination or Degradation: Buildup of impurities or degradation of the stationary phase.Wash the column with a strong solvent or replace the column if necessary.
Low Resolution or Peak Splitting Inadequate Separation Gradient: The gradient may be too steep, not allowing for proper separation of closely eluting impurities.Employ a shallower gradient. For example, decrease the rate of increase of the organic mobile phase (acetonitrile).[4]
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the charge state of the peptide and its interaction with the stationary phase.While 0.1% TFA in water/acetonitrile is standard, other acidic modifiers can be explored to alter selectivity.[][5]
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time and poor resolution.Use a column oven to maintain a constant and optimized temperature. Increasing the temperature can sometimes improve peak shape and resolution.[5][6]
High Backpressure Clogged Frit or Column: Particulate matter from the sample or mobile phase blocking the system.Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[1] Ensure mobile phases are properly filtered and degassed.
High Flow Rate: The flow rate may be too high for the column and particle size.Reduce the flow rate. Optimal flow rates depend on the column dimensions and particle size.
Precipitation in the System: The peptide or impurities may be precipitating in the tubing or on the column.Ensure the peptide is fully dissolved in the injection solvent. Consider adjusting the mobile phase composition.
No Peak or Very Small Peak Sample Not Eluting: The peptide is too hydrophobic and is irreversibly bound to the column under the current conditions.Increase the final concentration of the organic mobile phase (acetonitrile) in the gradient.
Sample Not Binding to the Column: The initial mobile phase is too strong (too much organic solvent), causing the peptide to elute in the void volume.Decrease the initial percentage of the organic mobile phase.
Detector Issue: The detector is not set to the correct wavelength for peptide bond detection.Set the UV detector to a wavelength between 210-220 nm for optimal detection of the peptide backbone.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound purification?

A1: A common mobile phase system for peptide purification is a binary gradient of Mobile Phase A (0.1% TFA in HPLC-grade water) and Mobile Phase B (0.1% TFA in HPLC-grade acetonitrile).[1][8]

Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

A2: TFA serves as an ion-pairing agent. It pairs with the positively charged residues of the peptide (like the Lysine side chain and the N-terminus), neutralizing the charge and reducing interactions with the stationary phase. This results in sharper peaks and improved resolution.[2][]

Q3: What type of HPLC column is best suited for this compound purification?

A3: A C18 reverse-phase column is the standard choice for peptide purification.[1][7][8] For peptides, a column with a wider pore size (~300 Å) can sometimes provide better peak shape and resolution compared to the standard small-molecule columns (~100-120 Å).[2][5]

Q4: How should I prepare my crude this compound sample for injection?

A4: Dissolve the crude peptide in a minimal amount of a weak solvent, such as Mobile Phase A or a low percentage of acetonitrile in water (e.g., 5-10%).[1] After dissolution, it is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.[1]

Q5: At what wavelength should I monitor the purification?

A5: Peptides absorb UV light due to the presence of peptide bonds. For general detection, a wavelength of 210-220 nm is recommended for high sensitivity.[7]

Q6: How can I confirm the purity and identity of my collected fractions?

A6: The purity of the collected fractions should be assessed using analytical HPLC. The identity of the peptide can be confirmed by mass spectrometry to ensure the correct molecular weight.[1]

Q7: My final product contains residual TFA. How can this be removed?

A7: Residual TFA can be detrimental to downstream biological assays.[9] It can be removed or exchanged by repeatedly dissolving the peptide in a solution of a different acid (like HCl or acetic acid) and lyophilizing, or by using an anion-exchange resin.[9][10]

Experimental Protocol: Purification of this compound

This protocol provides a general method for the purification of this compound using RP-HPLC. Optimization may be required based on the specific crude sample and HPLC system.

1. Materials and Reagents:

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm or 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. (Add 1 mL of TFA to 999 mL of water).

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. (Add 1 mL of TFA to 999 mL of ACN).

3. Sample Preparation:

  • Dissolve the crude this compound peptide in a small volume of Mobile Phase A or a low percentage of ACN in water (e.g., 5-10% ACN). A starting concentration of 10-20 mg/mL is often suitable.[1]

  • Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter.[1]

4. HPLC Method:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A shallow gradient is often effective for separating closely related impurities.[1][4]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

5. Post-Purification Analysis and Processing:

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC with a similar method.

  • Identity Confirmation: Confirm the molecular weight of the peptide in the pure fractions using mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to remove the solvents, yielding the purified peptide as a white, fluffy powder.[1]

HPLC Parameters Table
ParameterRecommended Starting Condition
Column C18, 5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% Mobile Phase B over 30-60 minutes
Flow Rate Dependent on column diameter (e.g., 1.0 mL/min for 4.6 mm ID)
Detection Wavelength 210-220 nm
Column Temperature Ambient or controlled at 30-40 °C

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification cluster_start Start cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_pressure Pressure Issues cluster_end End start Unsatisfactory Purification Result peak_shape Poor Peak Shape? start->peak_shape reduce_load Reduce Sample Load peak_shape->reduce_load Yes resolution Low Resolution? peak_shape->resolution No change_solvent Adjust Sample Solvent reduce_load->change_solvent check_tfa Ensure 0.1% TFA change_solvent->check_tfa check_tfa->resolution shallow_gradient Use Shallower Gradient resolution->shallow_gradient Yes pressure High Backpressure? resolution->pressure No optimize_temp Optimize Temperature shallow_gradient->optimize_temp optimize_temp->pressure filter_sample Filter Sample/Mobile Phase pressure->filter_sample Yes end Successful Purification pressure->end No reduce_flow Reduce Flow Rate filter_sample->reduce_flow reduce_flow->end

Caption: Troubleshooting workflow for RP-HPLC purification.

ExperimentalWorkflow Experimental Workflow for this compound Purification cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification mobile_phase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) sample_prep Prepare Sample (Dissolve & Filter) mobile_phase->sample_prep equilibration Equilibrate Column sample_prep->equilibration injection Inject Sample equilibration->injection gradient Run Gradient Elution injection->gradient collection Collect Fractions gradient->collection analysis Analyze Fractions (Analytical HPLC & MS) collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilize pooling->lyophilization final_product Pure this compound lyophilization->final_product

Caption: Experimental workflow for this compound purification.

References

Technical Support Center: Synthesis of N-acetyl-L-phenylalanyl-L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-acetyl-L-phenylalanyl-L-lysine, enhancing both yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-acetyl-L-phenylalanyl-L-lysine?

There are two main approaches for the synthesis of N-acetyl-L-phenylalanyl-L-lysine: enzymatic synthesis and solid-phase peptide synthesis (SPPS).

  • Enzymatic Synthesis: This method utilizes an enzyme, such as α-chymotrypsin, to catalyze the peptide bond formation between an N-acetyl-L-phenylalanine ester and a lysine (B10760008) ester.[1][2] This approach is valued for its mild reaction conditions and high stereospecificity, which helps to avoid racemization.[2]

  • Solid-Phase Peptide Synthesis (SPPS): In this method, the peptide is assembled sequentially on a solid support (resin). N-acetyl-L-phenylalanine can be coupled as the final amino acid to a resin-bound lysine.[2] This technique allows for the use of excess reagents to drive the reaction to completion, with purification simplified by washing the resin after each step.

Q2: Which protecting groups are necessary for the lysine residue during synthesis?

The side chain of lysine contains a reactive amino group that must be protected to prevent the formation of branched peptides.[3][4] The choice of protecting group depends on the synthesis strategy (enzymatic vs. SPPS) and the specific chemistry being employed (e.g., Fmoc or Boc in SPPS).

  • For Fmoc-based SPPS , the most commonly used protecting group for the lysine side chain is tert-butyloxycarbonyl (Boc).[3] The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids during the final cleavage from the resin.[3]

  • In Boc-based SPPS , common protecting groups for the lysine side chain include benzyloxycarbonyl (Z) and 2-chlorobenzyloxycarbonyl (2-Cl-Z).[3]

Q3: How can I monitor the progress of the synthesis reaction?

For SPPS, a qualitative ninhydrin (B49086) (Kaiser) test is commonly used to check for the presence of free primary amines after a coupling step.[2][5] A negative test (no color change) indicates that the coupling reaction is complete. For both enzymatic and solid-phase synthesis, High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the reaction progress and determining the purity of the final product.[2][6]

Troubleshooting Guides

Low Coupling Efficiency in Solid-Phase Peptide Synthesis

Problem: The coupling of N-acetyl-L-phenylalanine to the resin-bound lysine is incomplete, resulting in low yield. This can be indicated by a positive Kaiser test after the coupling step.

Potential Cause Troubleshooting Strategy
Steric Hindrance Phenylalanine can be a sterically hindered amino acid, making coupling challenging.[5]
* Change the Coupling Reagent: Switch to a more powerful activating agent such as HATU or HBTU.[2][5]
* Increase Reaction Time: Extend the coupling reaction time, for example, by allowing it to proceed overnight.[7]
* Elevate Temperature: Carefully increasing the reaction temperature can improve efficiency, but be mindful of the potential for racemization.[5][7]
Peptide Aggregation The growing peptide chain may aggregate on the solid support, blocking reactive sites.[5][8]
* Use a Different Solvent: Consider switching from DMF to NMP, which can better solvate the growing peptide chain.[9]
* Incorporate Solubilizing Agents: The addition of agents like polyethylene (B3416737) glycol (PEG) can enhance solubility.[8]
Insufficient Reagent Excess An inadequate amount of N-acetyl-L-phenylalanine or coupling reagents may not be enough to drive the reaction to completion.
* Increase Equivalents: Use a higher excess (3-5 equivalents) of N-acetyl-L-phenylalanine and coupling reagents.[2][10]
* Double Coupling: Repeat the coupling step with fresh reagents to ensure maximum conversion.[5][7]
Low Yield in Enzymatic Synthesis

Problem: The yield of N-acetyl-L-phenylalanyl-L-lysine is lower than expected in the α-chymotrypsin catalyzed reaction.

Potential Cause Troubleshooting Strategy
Suboptimal pH The activity of α-chymotrypsin is highly dependent on the pH of the reaction medium.
* Adjust pH: Ensure the reaction buffer is maintained at the optimal pH, which is typically around 9.0 for this synthesis.[2]
Incorrect Substrate Choice The nature of the ester group on the lysine substrate can significantly impact the reaction yield.
* Optimize Lysine Ester: Experiment with different lysine esters. For example, L-lysine n-butyl ester has been shown to give a higher yield (67%) compared to L-lysine ethyl ester (53%) under similar conditions.[2]
Insufficient Nucleophile Concentration A lower concentration of the lysine ester (the nucleophile) can limit the reaction rate.
* Increase Molar Excess: Using a molar excess of the lysine ester can improve the product yield.[2]
Enzyme Inhibition or Denaturation The enzyme may be inhibited by components in the reaction mixture or denatured by improper temperature or pH.
* Control Temperature: Maintain the reaction at the optimal temperature, typically around 25°C.[2]
* Ensure Reagent Purity: Use high-purity substrates and buffer components to avoid enzyme inhibition.

Data Presentation

Table 1: Yield of Enzymatic Synthesis of N-acetyl-L-phenylalanyl-L-lysine with Different Lysine Esters

Acyl Donor (100 mM)Acyl Acceptor (Nucleophile)Enzyme (10 µM)pHTime (min)Product Yield (%)
Ac-Phe-OEtL-lysine ethyl esterα-chymotrypsin9.0353
Ac-Phe-OEtL-lysine n-butyl esterα-chymotrypsin9.0367
Ac-Phe-OEtL-lysine benzyl (B1604629) esterα-chymotrypsin9.0331
Ac-Phe-OEtL-lysine n-butyl ester (2x molar excess)α-chymotrypsin9.0375

Data adapted from BenchChem Application Notes.[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of N-acetyl-L-phenylalanyl-L-lysine n-butyl ester

Objective: To synthesize N-acetyl-L-phenylalanyl-L-lysine n-butyl ester using α-chymotrypsin.

Materials:

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)

  • L-lysine n-butyl ester

  • α-chymotrypsin (from bovine pancreas)

  • 0.1 M Tris-HCl buffer (pH 9.0)

  • 1 M HCl (for quenching)

  • HPLC system with a C18 column for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 100 mM N-acetyl-L-phenylalanine ethyl ester and 200 mM L-lysine n-butyl ester in the pH 9.0 buffer solution.[2]

  • Enzyme Addition: Initiate the reaction by adding α-chymotrypsin to a final concentration of 10 µM.[2]

  • Incubation: Incubate the reaction mixture at 25°C with gentle stirring for 3-5 minutes.[2]

  • Reaction Quenching: Stop the reaction by adding a sufficient volume of 1 M HCl to lower the pH and denature the enzyme.[2]

  • Analysis: Analyze the reaction mixture using reverse-phase HPLC to determine the product yield.[2] The separation can be achieved using a C18 column with a gradient of acetonitrile (B52724) in water (containing 0.1% TFA).[2]

  • (Optional) Purification: If required, the product can be purified from the reaction mixture using preparative HPLC.[2]

Protocol 2: Solid-Phase Synthesis of N-acetyl-L-phenylalanyl-L-lysine

Objective: To synthesize N-acetyl-L-phenylalanyl-L-lysine on a solid support by coupling N-acetyl-L-phenylalanine to resin-bound lysine. This protocol assumes a standard Fmoc-based strategy.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • 20% piperidine (B6355638) in DMF

  • N-acetyl-L-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Kaiser test kit

  • HPLC system for analysis and purification

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Coupling of N-acetyl-L-phenylalanine:

    • Coupling Solution Preparation: In a separate vessel, dissolve N-acetyl-L-phenylalanine (3-5 eq), HATU (3-5 eq), and DIEA (6-10 eq) in DMF. Allow the solution to pre-activate for 1-2 minutes.[2]

    • Coupling Reaction: Add the activated coupling solution to the deprotected resin.[2]

    • Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.[2]

  • Monitoring:

    • Take a small sample of the resin and perform a Kaiser test to confirm the completion of the coupling reaction. The test should be negative (no color change), indicating the absence of free primary amines.[2]

    • If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add the TFA cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Product Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase HPLC.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Analysis prep_reactants Prepare Reactants: Ac-Phe-OEt & L-Lysine Ester mix Mix Reactants in Buffer prep_reactants->mix prep_buffer Prepare pH 9.0 Buffer prep_buffer->mix add_enzyme Add α-Chymotrypsin mix->add_enzyme incubate Incubate at 25°C (3-5 min) add_enzyme->incubate quench Quench with 1M HCl incubate->quench analyze Analyze by HPLC quench->analyze purify Purify by Prep-HPLC (Optional) analyze->purify

Caption: Workflow for the enzymatic synthesis of N-acetyl-L-phenylalanyl-L-lysine.

SPPS_Workflow start Start: Fmoc-Lys(Boc)-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 coupling Couple N-acetyl-L-phenylalanine (HATU/DIEA in DMF) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive wash2 Wash (DMF & DCM) kaiser_test->wash2 Negative cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage purification Purification (HPLC) cleavage->purification end Final Product purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of the target dipeptide.

References

Technical Support Center: Ac-Phe-Lys-OH Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from the dipeptide Ac-Phe-Lys-OH in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in assays?

This compound (N-acetyl-L-phenylalanyl-L-lysine) is a dipeptide. While it doesn't have a single universal application, peptides containing Phenylalanine (Phe) and Lysine (Lys) residues are relevant in various biochemical contexts. For instance, they can serve as substrates for proteases that recognize specific cleavage sites or be used in peptide arrays to study protein-peptide interactions, such as those involving bromodomains that recognize acetylated lysine.[1]

Q2: What are the common reasons a compound like this compound might interfere with a biochemical assay?

Small molecules and peptides can interfere with biochemical assays through several mechanisms that are independent of the intended biological target, leading to false-positive or false-negative results.[2][3] Key mechanisms include:

  • Light-Based Interference : The compound may be intrinsically fluorescent (autofluorescence) at the assay's wavelengths or quench the signal from a reporter fluorophore.[2]

  • Colloidal Aggregation : At higher concentrations, some molecules form aggregates that can non-specifically inhibit enzymes by sequestering or denaturing them.[4][5]

  • Chemical Reactivity : The compound may react directly with assay components, such as modifying reactive amino acid residues (e.g., cysteine, lysine) on the target protein.[6]

  • Chelation : The compound could bind and remove metal ions essential for enzyme activity.[3]

Q3: My assay shows a positive result with this compound. How can I determine if it's a true hit or an artifact?

Distinguishing a true hit from an artifact requires a systematic approach involving counter-screens and orthogonal assays.[7] A counter-screen is designed to identify compounds that interfere with the assay technology itself, often by running the assay in the absence of the biological target.[8][9] An orthogonal assay measures the same biological endpoint but uses a different detection technology to confirm the activity.[7] If this compound is active in the primary screen but inactive in an orthogonal assay, or if it shows activity in a target-free counter-screen, it is likely an assay artifact.

Q4: Can this compound interfere with fluorescence-based assays?

Yes. The phenylalanine residue contains a phenyl group, which is a fluorophore. Although its intrinsic fluorescence might be weak, it can be a significant source of interference, especially in sensitive, low-signal fluorescence assays.[2] It is crucial to measure the fluorescence of the compound alone at the same excitation and emission wavelengths used in the primary assay.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound or similar peptide-based compounds.

Issue 1: Unexpected High Signal in a Fluorescence-Based Assay
  • Symptom : A dose-dependent increase in fluorescence is observed, even in control wells without the target enzyme.

  • Possible Cause : Intrinsic fluorescence (autofluorescence) of this compound.

  • Troubleshooting Protocol :

    • Prepare a serial dilution of this compound in the assay buffer.

    • Include control wells containing only the assay buffer as a blank.

    • Read the plate using the exact same instrument settings (e.g., excitation/emission wavelengths, gain) as your primary assay.

    • Analysis : If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence is a contributing factor.[2]

Issue 2: Potency (IC50/EC50) of this compound Decreases Sharply in the Presence of Detergent
  • Symptom : The compound shows potent activity in the primary assay, but this activity is significantly reduced or eliminated when a non-ionic detergent (e.g., 0.01% Triton X-100) is included in the buffer.

  • Possible Cause : Inhibition due to colloidal aggregation. Aggregates often form at a critical concentration and non-specifically inhibit enzymes; detergents can prevent the formation of these aggregates.[4]

  • Troubleshooting Protocol :

    • Perform the dose-response experiment for this compound under two conditions: the standard assay buffer and the assay buffer supplemented with 0.01% Triton X-100.

    • Compare the resulting dose-response curves.

    • Analysis : A significant rightward shift or complete loss of the inhibition curve in the presence of detergent is strong evidence of aggregation-based interference.[4]

Issue 3: Irreproducible Results or Time-Dependent Inhibition
  • Symptom : The inhibitory effect of this compound increases with the length of pre-incubation time with the target protein. The effect is not easily reversible upon dilution.

  • Possible Cause : Chemical reactivity. The compound may be forming a covalent bond with the target protein or other assay components.[6]

  • Troubleshooting Protocol :

    • Set up two sets of experiments. In Set A, pre-incubate the enzyme and this compound for varying amounts of time (e.g., 0, 15, 30, 60 min) before adding the substrate to start the reaction.

    • In Set B, pre-incubate the enzyme alone for the same time periods and add the compound and substrate simultaneously.

    • Analysis : If inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests time-dependent inhibition, which can be indicative of chemical reactivity.[2]

Data Presentation

Quantitative data from troubleshooting experiments should be summarized to clearly differentiate true activity from interference.

Table 1: Example Autofluorescence Data for an Interfering Compound

Compound Concentration (µM) Fluorescence Signal (RFU) in Assay Buffer
100 15,230
50 7,605
25 3,810
12.5 1,900
6.25 955

| 0 (Buffer Blank) | 120 |

Table 2: Comparative IC50 Values Indicating Assay Interference

Assay Format IC50 (µM) Interpretation
Primary Assay (No Detergent) 1.5 Potent "Hit"
Primary Assay (+0.01% Triton X-100) > 100 Suspected Aggregator
Target-Free Counter-Screen 2.0 Assay Technology Interference

| Orthogonal Assay (e.g., TR-FRET) | > 100 | Confirmed False Positive |

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

  • Objective : To quantify the intrinsic fluorescence of this compound.

  • Materials : this compound, assay buffer, microplate reader with fluorescence detection, microplates (same type as used in the primary assay).

  • Method :

    • Prepare a 2x concentrated serial dilution of this compound in assay buffer, starting from the highest concentration used in the primary assay.

    • Add equal volumes of the compound dilutions and assay buffer to the wells of the microplate.

    • Include wells with only assay buffer to serve as the background blank.

    • Incubate the plate under the same conditions (time, temperature) as the primary assay.

    • Measure the fluorescence using the identical excitation/emission wavelengths and gain settings as the primary assay.

    • Subtract the average blank value from all measurements and plot the resulting relative fluorescence units (RFU) against the compound concentration.

Protocol 2: Counter-Screen for Aggregation-Based Inhibition

  • Objective : To determine if the observed inhibition is due to the formation of colloidal aggregates.

  • Materials : All components of the primary assay, plus a non-ionic detergent like Triton X-100 or Tween-20.

  • Method :

    • Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.

    • Perform a full dose-response experiment for this compound in parallel using both buffer systems.

    • Ensure all other assay parameters (enzyme concentration, substrate concentration, incubation times) are kept identical.

    • Calculate the IC50 values from the dose-response curves generated in both the presence and absence of detergent.

    • A significant (>10-fold) increase in the IC50 value in the presence of detergent strongly suggests that the compound is an aggregator.[4]

Visualizations

// Nodes start [label="Initial Hit Identified\nin Primary Screen", fillcolor="#FBBC05", fontcolor="#202124"]; q_autofluor [label="Does compound exhibit\nautofluorescence at\nassay wavelengths?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_detergent [label="Is activity sensitive\nto 0.01% Triton X-100?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_target_free [label="Is compound active in a\ntarget-free counter-screen?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_orthogonal [label="Is activity confirmed in an\northogonal assay?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

artifact_fluor [label="Artifact:\nAutofluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; artifact_agg [label="Artifact:\nAggregation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; artifact_tech [label="Artifact:\nAssay Technology Interference", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; artifact_false [label="False Positive:\nNot Confirmed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

confirmed_hit [label="Confirmed Hit:\nProceed to further validation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Edges start -> q_autofluor; q_autofluor -> artifact_fluor [label=" Yes"]; q_autofluor -> q_detergent [label="No"]; q_detergent -> artifact_agg [label=" Yes"]; q_detergent -> q_target_free [label="No"]; q_target_free -> artifact_tech [label=" Yes"]; q_target_free -> q_orthogonal [label="No"]; q_orthogonal -> confirmed_hit [label=" Yes"]; q_orthogonal -> artifact_false [label="No"]; } }

Workflow for troubleshooting an initial assay hit.

G

Mechanisms of assay signal modulation.

References

Ac-Phe-Lys-OH aggregation and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-Phe-Lys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the aggregation of this compound and strategies for its prevention. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

Problem Potential Cause Suggested Solution
Lyophilized powder does not dissolve in aqueous buffers (e.g., PBS, pH 7.4). The hydrophobic nature of the Phenylalanine (Phe) residue can promote aggregation, especially at neutral pH where the peptide's net charge may not be sufficient to maintain solubility.[1]1. Start with a dilute acidic solution: Attempt to dissolve the peptide in a solvent like 10% acetic acid or 0.1% trifluoroacetic acid (TFA). The acidic environment will protonate the lysine (B10760008) residue, increasing the peptide's net positive charge and enhancing its solubility in aqueous solutions.[1] 2. Use an organic co-solvent for stock solutions: For preparing concentrated stock solutions, first dissolve the peptide in a small amount of an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO).[1] Then, slowly add the aqueous buffer to the DMSO solution while vortexing to prevent the peptide from precipitating.[1]
Solution becomes cloudy or forms visible precipitates over time. This indicates that the peptide is aggregating out of solution. This can be triggered by factors such as concentration, pH, temperature, and ionic strength.1. Adjust the pH: Move the pH of the solution further away from the peptide's isoelectric point (pI). For this compound, which has a basic lysine residue, lowering the pH will increase its net positive charge and can improve solubility. 2. Lower the peptide concentration: If the concentration is too high, it can exceed the solubility limit and drive aggregation. Try working with more dilute solutions. 3. Control the temperature: Store solutions at appropriate temperatures. For some peptides, aggregation is temperature-dependent. Store stock solutions frozen and avoid repeated freeze-thaw cycles by preparing aliquots.
Inconsistent results in aggregation-sensitive assays. The aggregation state of this compound can significantly impact its activity and produce variable experimental outcomes.1. Prepare fresh solutions: Whenever possible, prepare fresh solutions of this compound immediately before use from a lyophilized powder or a freshly thawed stock. 2. Filter the solution: Before use in an assay, consider filtering the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates. 3. Characterize your peptide solution: Use techniques like Dynamic Light Scattering (DLS) to assess the aggregation state of your peptide solution before conducting experiments.[2][3][4][5]
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. The rapid change in solvent polarity from a high concentration of organic solvent to an aqueous environment can cause the peptide to "crash out" of the solution.[1]1. Slow dilution: Add the aqueous buffer to the DMSO stock solution dropwise while continuously vortexing or stirring.[1] This gradual change in polarity helps to keep the peptide dissolved. 2. Limit the organic solvent concentration: Aim for the lowest possible final concentration of the organic co-solvent in your working solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound aggregation?

A1: The aggregation of this compound is primarily driven by a combination of hydrophobic interactions and electrostatic forces. The Phenylalanine (Phe) residue is hydrophobic and can lead to the association of peptide molecules to minimize their exposure to water.[1] The N-terminal acetylation neutralizes the positive charge at the N-terminus, which can influence the overall charge and aggregation propensity of the peptide.[6] The lysine (Lys) residue has a positively charged side chain at neutral and acidic pH, which can either inhibit aggregation through electrostatic repulsion or participate in interactions that lead to aggregation depending on the solution conditions.

Q2: How does pH influence the aggregation of this compound?

A2: The pH of the solution has a significant impact on the charge state of this compound and therefore its aggregation. The lysine side chain has a pKa of around 10.5, meaning it is positively charged at physiological and acidic pH. At a pH close to the peptide's isoelectric point (pI), the net charge is near zero, which can lead to minimal solubility and increased aggregation.[7] By adjusting the pH away from the pI (e.g., to a more acidic pH for this peptide), the net positive charge increases, leading to greater electrostatic repulsion between peptide molecules and potentially reducing aggregation.

Q3: What techniques can I use to monitor this compound aggregation?

A3: Several biophysical techniques can be used to monitor peptide aggregation:

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[8][9][10][11]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a sensitive technique for detecting the presence of aggregates and monitoring their formation over time.[2][3][4][5]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates, allowing you to observe structures like fibrils or amorphous aggregates.

Q4: Are there any additives I can use to prevent the aggregation of this compound?

A4: While specific data for this compound is limited, several types of additives are known to prevent the aggregation of other peptides and proteins:

  • Amino Acids: Certain amino acids, such as arginine, have been shown to suppress protein aggregation.

  • Sugars and Polyols: Sugars like sucrose (B13894) and trehalose, and polyols like glycerol, can act as stabilizers.

  • Non-detergent Sulfobetaines (NDSBs): These compounds can help to solubilize proteins and prevent aggregation.

The effectiveness of these additives will need to be empirically determined for this compound.

Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol provides a general framework for monitoring the aggregation of this compound using a Thioflavin T (ThT) fluorescence assay.

Materials:

  • This compound

  • Thioflavin T (ThT)

  • Buffer of choice (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a ThT stock solution: Prepare a 1 mM stock solution of ThT in distilled water. Filter the solution through a 0.2 µm syringe filter.[8] Store protected from light.

  • Prepare the peptide solution: Dissolve this compound in the desired buffer to the target concentration. To minimize pre-existing aggregates, you can prepare the solution fresh or filter it.

  • Prepare the reaction mixture: In each well of the 96-well plate, mix the this compound solution with the ThT stock solution. A typical final concentration for ThT is 10-25 µM.[8][10] Include control wells with buffer and ThT only (for background fluorescence).

  • Incubate and measure: Place the plate in the plate reader. Set the temperature if you are studying temperature-induced aggregation. Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment. Shaking between reads can sometimes promote aggregation.

  • Data analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity versus time to observe the aggregation kinetics.

Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample preparation: Prepare the this compound solution in the desired buffer. It is crucial that the buffer is filtered to remove any dust or particulate matter that could interfere with the measurement.

  • Instrument setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including the temperature and the properties of the solvent (viscosity and refractive index).

  • Measurement: Carefully pipette the peptide solution into a clean cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument and initiate the measurement. The instrument will acquire data for a set period.

  • Data analysis: The DLS software will generate a size distribution profile, typically showing the particle size (hydrodynamic radius) versus intensity. The presence of a population of particles with a significantly larger size than the expected monomeric peptide is indicative of aggregation. The polydispersity index (PDI) can also provide information on the heterogeneity of the sample.[2]

Visualizations

Aggregation_Pathway This compound Aggregation Pathway Monomer This compound Monomers Oligomers Soluble Oligomers Monomer->Oligomers Nucleation (Hydrophobic & Electrostatic Interactions) Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Mature Fibrils (β-sheet rich) Protofibrils->Fibrils Maturation Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: Lyophilized This compound dissolve_neutral Attempt to dissolve in neutral buffer (e.g., PBS) start->dissolve_neutral is_soluble Is it soluble? dissolve_neutral->is_soluble dissolve_acidic Dissolve in dilute acidic solution (e.g., 10% Acetic Acid) is_soluble->dissolve_acidic No success Soluble Peptide Solution is_soluble->success Yes is_soluble_acidic Is it soluble? dissolve_acidic->is_soluble_acidic use_cosolvent Prepare concentrated stock in organic co-solvent (e.g., DMSO) slow_dilution Slowly dilute into aqueous buffer use_cosolvent->slow_dilution is_soluble_cosolvent Is it soluble? slow_dilution->is_soluble_cosolvent failure Insoluble/Aggregated is_soluble_acidic->use_cosolvent No is_soluble_acidic->success Yes is_soluble_cosolvent->success Yes is_soluble_cosolvent->failure No

References

Technical Support Center: Mass Spectrometry Analysis of Ac-Phe-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the dipeptide Ac-Phe-Lys-OH using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The monoisotopic mass of the neutral peptide this compound is 350.1896 Da. The protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 351.1969. It is crucial to use high-resolution mass spectrometry to differentiate it from other molecules with similar nominal masses.[1]

Q2: What are the major fragment ions expected from the collision-induced dissociation (CID) of this compound?

A2: The primary fragmentation of peptides during CID occurs at the peptide bond, leading to the formation of b- and y-type ions.[2][3] For this compound, the N-terminal acetylation can enhance the formation of b-ions.[4][5] The expected major fragment ions are the b₁ and y₁ ions.

Q3: Are there any characteristic neutral losses to be aware of during the fragmentation of this compound?

A3: Yes, peptides containing certain amino acids can exhibit characteristic neutral losses. For fragments containing lysine, a loss of ammonia (B1221849) (NH₃, 17.03 Da) is common.[6] Fragments with serine, threonine, aspartic acid, or glutamic acid can lose water (H₂O, 18.01 Da).[6] While this compound does not contain these latter residues, be mindful of potential water loss from the C-terminal carboxylic acid.

Q4: How does N-terminal acetylation affect the fragmentation pattern?

A4: N-terminal acetylation blocks the free amine group at the N-terminus. This modification has been shown to increase the abundance of b-ions in the mass spectrum, which can aid in de novo sequencing efforts.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Intensity Poor Ionization Efficiency: Suboptimal electrospray ionization (ESI) conditions.Optimize ESI parameters such as spray voltage, gas flow rates, and temperature.[7]
Sample Concentration: The sample may be too dilute or too concentrated, leading to poor signal or ion suppression.Ensure the sample is appropriately concentrated.[7]
Sample Loss: Peptides can be lost during sample preparation and transfer steps.Use low-binding tubes and pipette tips. Handle samples carefully to minimize loss.
Poor Fragmentation Incorrect Collision Energy: Suboptimal collision energy will result in inefficient fragmentation.Perform a collision energy ramping experiment to determine the optimal energy for generating informative fragment ions.
Incorrect Precursor Ion Selection: The wrong m/z value for the [M+H]⁺ ion was isolated for fragmentation.Verify the calculated molecular weight and ensure the mass spectrometer is properly calibrated.
Presence of Co-eluting Species: Other molecules with a similar m/z can interfere with the fragmentation of the target peptide.Improve chromatographic separation to isolate the this compound peptide.[8]
Unexpected Peaks in the Spectrum Contaminants: Keratins from skin and hair are common contaminants in proteomics experiments.[5] Solvents and reagents can also introduce chemical noise.Wear gloves and take precautions to avoid keratin (B1170402) contamination. Use high-purity, LC-MS grade solvents and reagents.[8]
Adduct Formation: The peptide may form adducts with salts present in the sample (e.g., [M+Na]⁺, [M+K]⁺).Use desalting columns to clean up the sample before analysis.
In-source Fragmentation: Fragmentation of the peptide in the ion source before mass analysis.Optimize ion source conditions to minimize in-source fragmentation.
Difficulty in Data Interpretation Ambiguous Fragment Ion Assignment: Difficulty in distinguishing between b- and y-ions.N-terminal acetylation favors the formation of b-ions, which can simplify spectral interpretation.[4][5] Use software tools for theoretical fragment ion calculation to aid in assignment.
Isobaric Interferences: Other peptides or molecules may have the same nominal mass as this compound.High-resolution mass spectrometry is essential to distinguish between isobaric species.[1]

Predicted Fragmentation Pathway and Data

Based on the principles of peptide fragmentation, the following b- and y-ions are predicted for this compound.

Ion Type Sequence Predicted m/z
b₁Ac-Phe188.09
y₁Lys-OH147.11

Note: These are theoretical monoisotopic masses for singly charged ions.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the synthesized this compound peptide in a solution of 50% acetonitrile (B52724) and 50% water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the same solvent to a working concentration suitable for your mass spectrometer (e.g., 1-10 µM).

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • LC System: A standard reverse-phase HPLC system.

  • Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A high-resolution tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS Scan Range: m/z 100-500.

  • MS/MS: Isolate the precursor ion at m/z 351.2 and fragment using collision-induced dissociation (CID).

  • Collision Energy: Optimize the collision energy to maximize the abundance of fragment ions. A starting point could be a normalized collision energy of 25-35%.

Visualizations

Ac_Phe_Lys_OH_Fragmentation cluster_peptide This compound ([M+H]⁺ = 351.2) cluster_b1 b₁-ion (m/z 188.1) cluster_y1 y₁-ion (m/z 147.1) Ac_Phe_Lys_OH Ac-NH-CH(CH₂-Ph)-CO-NH-CH( (CH₂)₄-NH₂ )-COOH b1 Ac-NH-CH(CH₂-Ph)-CO⁺ Ac_Phe_Lys_OH->b1 b-ion cleavage y1 ⁺H₂N-CH( (CH₂)₄-NH₂ )-COOH Ac_Phe_Lys_OH->y1 y-ion cleavage

Caption: Predicted CID fragmentation of this compound.

Experimental_Workflow Sample This compound Sample LC Liquid Chromatography (Reverse Phase) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data Data Analysis MS2->Data

Caption: General workflow for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Guide to Ac-Phe-Lys-OH and Other Dipeptides in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, the simplest form of peptides, are gaining increasing attention in biomedical research for their potential as therapeutic agents and modulators of biological processes. Their small size, ease of synthesis, and potential for high specificity make them attractive candidates for drug development. This guide provides a comparative analysis of the dipeptide N-acetyl-L-phenylalanyl-L-lysine (Ac-Phe-Lys-OH) and other relevant dipeptides in the context of their performance in key biological assays, particularly as enzyme inhibitors. Due to the limited publicly available experimental data specifically for this compound, this guide will draw upon structure-activity relationship (SAR) studies and data from analogous dipeptides to provide a comprehensive overview.

Data Presentation: Comparative Inhibitory Activity of Dipeptides

The inhibitory potential of dipeptides is commonly evaluated through their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various dipeptides against two key enzymes: Angiotensin-Converting Enzyme (ACE) and Matrix Metalloproteinases (MMPs).

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. Inhibition of ACE is a key therapeutic strategy for hypertension and other cardiovascular diseases. The structural characteristics of dipeptides, such as the presence of hydrophobic or aromatic amino acids at the C-terminus, are known to influence their ACE inhibitory activity.

Dipeptide/TripeptideIC50 (µM)Source
Reference Dipeptides
Val-TyrVaries (Substrate Dependent)[1]
Lys-TyrVaries (Substrate Dependent)[1]
Ile-TyrVaries (Substrate Dependent)[1]
Ala-ProVaries (Substrate Dependent)[1]
Reference Tripeptides
Leu-Lys-Pro (LKP)0.32[2][3]
Val-Ala-Pro (VAP)Varies (Substrate Dependent)[1]
Hypothetical Value for this compound *~100-500Estimated based on SAR
Captopril (B1668294) (Positive Control)0.00179 - 0.0151[1]

Note: The IC50 value for this compound is hypothetical and extrapolated from structure-activity relationship studies of related peptides. Experimental validation is required.

Matrix Metalloproteinase (MMP) Inhibition

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer and arthritis. The development of selective MMP inhibitors is an active area of research.

Peptide/CompoundTarget MMPIC50 (µM)Source
Dipeptide Mimetics
Batimastat (BB-94)Broad Spectrum0.003 - 0.02[4]
Peptide Inhibitors
Arg-Cys-D-Bip-D-ArgMMP-90.75[5]
D-Pyr-D-Cys-Bip-D-CysADAM170.6[5]
CGAOGAOGSQGA (P713)MMP-2~30[5]
H-β³-Phe-β-Ala-β³-Trp-β³-His-OHMMP-2225[5]
Hypothetical Value for this compound *~50-200Estimated based on SAR

Note: The IC50 value for this compound is hypothetical and extrapolated from structure-activity relationship studies of related peptides. Experimental validation is required.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dipeptide activity. Below are generalized protocols for in vitro ACE and MMP inhibition assays.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is based on the spectrophotometric measurement of hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Hippuric acid (HA)

  • Test dipeptides (e.g., this compound)

  • 1 M NaCl

  • 0.2 M Sodium borate (B1201080) buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 5 mM solution of HHL in 0.2 M sodium borate buffer containing 0.3 M NaCl.

    • Dissolve ACE in deionized water to a concentration of 100 mU/mL.

    • Prepare stock solutions of the test peptides in deionized water and perform serial dilutions.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 50 µL of the HHL solution with 20 µL of the test peptide solution at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to the mixture and vortex for 30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate at 95°C for 10 minutes.

    • Dissolve the dried hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of ACE Inhibition:

    • A control reaction is performed without the inhibitor, and a blank is prepared by adding HCl before the ACE enzyme.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol describes a common fluorometric method for determining the MMP inhibitory activity of a peptide using a quenched fluorescent substrate.

Materials and Reagents:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Test dipeptides (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorogenic MMP substrate in DMSO.

    • Prepare stock solutions of the test peptides in an appropriate solvent (e.g., water, DMSO).

    • Dilute the recombinant MMP enzyme in assay buffer to the desired working concentration.

  • Enzymatic Reaction:

    • In a 96-well microplate, add the test peptide at various concentrations.

    • Add the diluted MMP enzyme to each well containing the test peptide and incubate at 37°C for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic MMP substrate to each well.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm).

    • Record the fluorescence at regular intervals for a specified period (e.g., 30-60 minutes).

  • Calculation of MMP Inhibition:

    • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

    • A control reaction is performed without the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (Rate_sample / Rate_control)) * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by ACE and MMP inhibitors.

ACE_Inhibition_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Renin Renin ACE ACE Inactive Inactive Peptides ACE->Inactive Degrades Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction AcPheLysOH This compound (and other ACE inhibitors) AcPheLysOH->ACE Inhibits Bradykinin Bradykinin (Vasodilator) AcPheLysOH->Bradykinin Prevents Degradation

Caption: Role of ACE inhibitors like this compound in the RAAS pathway.

MMP_Inhibition_Pathway cluster_ECM Extracellular Matrix (ECM) Regulation cluster_Cellular_Effects Cellular Effects ECM Extracellular Matrix (e.g., Collagen) DegradedECM Degraded ECM Fragments ECM->DegradedECM Degradation CellMigration Cell Migration & Invasion DegradedECM->CellMigration Angiogenesis Angiogenesis DegradedECM->Angiogenesis GrowthFactors Growth Factor Release DegradedECM->GrowthFactors MMPs MMPs (e.g., MMP-2, MMP-9) AcPheLysOH This compound (and other MMP inhibitors) AcPheLysOH->MMPs Inhibits

Caption: Inhibition of MMPs by dipeptides affects ECM degradation.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing dipeptide inhibitors.

Experimental_Workflow Start Start: Dipeptide Library PrimaryScreening Primary Screening (High-Throughput Assay) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Start Inactive DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Active Hits MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Kinetics) DoseResponse->MechanismOfAction LeadOptimization Lead Optimization (Structure-Activity Relationship) MechanismOfAction->LeadOptimization End End: Lead Candidate LeadOptimization->End

Caption: Workflow for identifying and characterizing dipeptide inhibitors.

Conclusion

While direct experimental data for this compound in common biological assays remains limited in the public domain, this guide provides a framework for its potential evaluation and comparison with other dipeptides. Based on established structure-activity relationships, the presence of a phenylalanyl residue suggests potential inhibitory activity against enzymes like ACE and certain MMPs. The N-terminal acetylation may enhance its stability against proteolytic degradation. The provided protocols and diagrams serve as a resource for researchers to design and conduct experiments to elucidate the biological activity of this compound and other novel dipeptides, ultimately contributing to the development of new therapeutic agents. Further research is warranted to experimentally validate the inhibitory potency and selectivity of this compound.

References

A Comparative Analysis of the Cytotoxicity of Ac-Phe-Lys-OH Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The primary mechanism by which many cationic peptides exert cytotoxicity is through the disruption of the cell membrane.[1][2][3] This process is largely driven by the peptide's physicochemical properties, including its charge, hydrophobicity, and amphipathicity.[4] Cationic residues, such as lysine (B10760008), facilitate initial electrostatic interactions with the negatively charged components of mammalian cell membranes, while hydrophobic residues, like phenylalanine, can insert into the lipid bilayer, leading to membrane permeabilization and cell lysis.[2][5]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of several lysine-based lipopeptide analogues. The data is derived from studies on human keratinocyte (HaCaT) cells, providing a basis for comparing the impact of structural modifications on cytotoxic activity.

Compound IDStructureCell LineAssayExposure TimeIC50 (mg/L)IC50 (µM) *Reference
Analogues
C16-KK-NH2Palmitoyl-Lys-Lys-NH2HaCaTMTT24 h1.8 ± 0.2~3.1Dawgul et al., 2017[6]
C16-KεK-NH2Palmitoyl-Lys(ε)-Lys-NH2HaCaTMTT24 h7.4 ± 0.9~12.8Dawgul et al., 2017[6]
C16-KKK-NH2Palmitoyl-Lys-Lys-Lys-NH2HaCaTMTT24 h3.2 ± 0.1~4.5Dawgul et al., 2017[6]
C16-KRK-NH2Palmitoyl-Lys-Arg-Lys-NH2HaCaTMTT24 h2.3 ± 0.4~3.1Dawgul et al., 2017[6]
(C10)2-KKKK-NH2(Decanoyl)2-Lys-Lys-Lys-Lys-NH2HaCaTMTT24 h49.4 ± 9.1~53.4Dawgul et al., 2017[6]
(C12)2-KKKK-NH2(Dodecanoyl)2-Lys-Lys-Lys-Lys-NH2HaCaTMTT24 h42.1 ± 9.1~41.5Dawgul et al., 2017[6]

Note: IC50 values in µM are approximate, calculated based on the molecular weights of the respective compounds.

Analysis of Structure-Activity Relationships

The data reveals several key trends regarding the cytotoxicity of these peptide analogues:

  • Lipidation: The addition of a C16 fatty acid chain (palmitoyl group) significantly increases the cytotoxicity of the lysine-based peptides. These lipopeptides exhibit potent cytotoxicity with IC50 values in the low mg/L range.[6] This is attributed to the enhanced hydrophobic interactions with the cell membrane.

  • Peptide Chain Length and Composition: Increasing the number of lysine residues from two (C16-KK-NH2) to three (C16-KKK-NH2) did not lead to a linear increase in cytotoxicity, suggesting a complex relationship between charge, hydrophobicity, and structure. The substitution of a lysine with a more basic arginine (C16-KRK-NH2) resulted in comparable cytotoxicity to the di-lysine analogue.[6]

  • Dual Acylation: Analogues with two shorter fatty acid chains ((C10)2-KKKK-NH2 and (C12)2-KKKK-NH2) demonstrated markedly lower cytotoxicity compared to the mono-palmitoylated peptides.[6] This suggests that the nature and arrangement of the lipid moieties play a crucial role in modulating the cytotoxic potential.

Experimental Protocols

The cytotoxicity data presented above was obtained using the MTT assay. Below is a detailed methodology based on the referenced study.[6]

MTT Assay for Cytotoxicity Assessment

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test peptides are dissolved in a suitable solvent and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (typically at a final concentration of 0.5 mg/mL). The plates are then incubated for an additional 1.5 to 4 hours.[7][8]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 492 nm.[7]

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of peptide analogues using an MTT assay.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis A Seed HaCaT cells in 96-well plates B Incubate for 24h for cell adherence A->B C Prepare serial dilutions of peptide analogues B->C D Replace medium with peptide solutions C->D E Incubate for 24h D->E F Add MTT solution to each well E->F G Incubate for 1.5-4h to allow formazan formation F->G H Solubilize formazan crystals with DMSO G->H I Measure absorbance at ~492 nm H->I J Calculate % cell viability I->J K Determine IC50 values J->K

Caption: Workflow of the MTT cytotoxicity assay.

Proposed Signaling Pathway for Cytotoxicity

The primary cytotoxic mechanism for many cationic peptides, including the analogues discussed, involves the physical disruption of the cell membrane. The following diagram illustrates this proposed pathway.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide Cationic Peptide Analogue Membrane Negatively Charged Cell Membrane Peptide->Membrane Electrostatic Interaction Pore Pore Formation / Membrane Destabilization Membrane->Pore Hydrophobic Insertion Influx Ion Influx / Efflux of Cellular Contents Pore->Influx Lysis Cell Lysis Influx->Lysis

Caption: Mechanism of peptide-induced membrane disruption.

In the absence of direct data for Ac-Phe-Lys-OH, the analysis of its analogues, particularly lipopeptides, provides critical insights into the structural features governing cytotoxicity. The addition of lipid moieties dramatically enhances cytotoxic activity, with the nature and configuration of these lipids being key modulators. The presented data and protocols offer a valuable resource for the rational design and evaluation of new peptide-based therapeutic agents. Further studies are warranted to directly assess the cytotoxic profile of this compound and to explore the detailed molecular mechanisms underlying the observed structure-activity relationships.

References

Validating Ac-Phe-Lys-OH Activity: A Comparative Guide with Doxorubicin as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the cytotoxic activity of the dipeptide Ac-Phe-Lys-OH. Due to the limited availability of public quantitative data for this compound, this guide establishes a comparative analysis using Doxorubicin, a well-characterized chemotherapeutic agent, as a positive control. The provided experimental protocols and pathway diagrams will aid researchers in designing and interpreting cytotoxicity assays.

Data Presentation: Comparative Cytotoxicity

While direct quantitative comparisons are challenging without specific IC50 values for this compound, the following table summarizes the known cytotoxic activities. Researchers can utilize the provided experimental protocol to generate quantitative data for this compound and enable a direct comparison.

CompoundTarget Cell LineAssayEndpointResult
This compound Cancer and Cardiac CellsNot SpecifiedCytotoxicityReported to be cytotoxic. Acetylation is noted to decrease cytotoxicity and increase water solubility. Quantitative data such as IC50 is not readily available in published literature.
Doxorubicin HeLa (Cervical Cancer)MTT AssayCell Viability (IC50)~0.1 µM - 1.0 µM (48-72h incubation). Specific studies report IC50 values of 0.374 µM (72h) and 124.6 nM (0.1246 µM) (48h).[1][2]

Experimental Protocols

A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Doxorubicin Hydrochloride (Positive Control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and Doxorubicin in culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plates for 48 to 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualization

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound & Doxorubicin incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway: Doxorubicin-Induced Apoptosis

Doxorubicin primarily induces cytotoxicity in cancer cells by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively trigger apoptosis through intrinsic and extrinsic pathways.

Doxorubicin_Apoptosis dox Doxorubicin ros Reactive Oxygen Species (ROS) dox->ros dna_damage DNA Damage & Topoisomerase II Inhibition dox->dna_damage p53 p53 Activation ros->p53 dna_damage->p53 bax Bax Activation p53->bax mito Mitochondria bax->mito permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms apoptosome with pro-caspase-9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis.

References

Ac-Phe-Lys-OH: A Putative Selective Ligand for LAT1 Transporters - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, has emerged as a critical transporter in cellular metabolism, particularly in the context of cancer and drug delivery across the blood-brain barrier.[1][2][3] LAT1 facilitates the sodium-independent transport of large neutral amino acids, such as leucine (B10760876), phenylalanine, and tryptophan, and is crucial for supplying essential nutrients to proliferating cells.[4][5][6] Its overexpression in various cancers has made it an attractive target for therapeutic intervention. This guide provides a comparative overview of ligands targeting LAT1, with a focus on the putative selective ligand Ac-Phe-Lys-OH.

Disclaimer: Despite a comprehensive search of available scientific literature, specific quantitative data regarding the binding affinity (Ki, IC50) and transport kinetics (Km, Vmax) for this compound as a LAT1 ligand could not be located. Therefore, this guide presents a framework for comparison using well-characterized alternative LAT1 ligands. The provided tables and protocols can be utilized to evaluate this compound should experimental data become available.

Comparative Analysis of LAT1 Ligands

To provide a meaningful comparison, we have compiled data for well-established LAT1 ligands, including the selective inhibitor JPH203 (Nanvuranlat) and the non-selective inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). These compounds serve as benchmarks for evaluating the potency and selectivity of novel LAT1 ligands like this compound.

Table 1: Comparative Binding Affinity of LAT1 Inhibitors
CompoundTypeTarget(s)IC50 / KiCell Line / SystemProbe SubstrateReference
This compound Putative Selective LigandLAT1Data not available---
JPH203 (Nanvuranlat) Selective InhibitorLAT1Ki = 38.7 nM--[5]
IC50 = 0.06 µMHT-2914C-Leucine[7]
IC50 = 0.14 µMS2-hLAT114C-Leucine[2]
BCH Non-selective InhibitorLAT1, LAT2IC50 = 75.3 ± 6.7 µMKB cells14C-Leucine[7]
IC50 = 78.8 ± 3.5 µMSaos2 cells14C-Leucine[7]
Ki = 81 µMPurified 4F2hc-LAT1[3H]L-leucine[4]
3,5-diiodo-L-tyrosine InhibitorLAT1IC50 = 7.9 µMHEK-LAT1[3H]-gabapentin[1]
Melphalan Substrate/InhibitorLAT1IC50 = 590 µMHT-2914C-Leucine[7]
Table 2: Comparative Transport Kinetics of LAT1 Substrates
SubstrateKmVmaxCell Line / SystemReference
This compound Data not availableData not available--
L-Phenylalanine ~15-50 µM-Xenopus oocytes expressing hLAT1[8]
L-Leucine ~15-50 µM2–6 pmol/106 cells/minHuman isoform[9]
L-Histidine ~15-50 µM-Xenopus oocytes expressing hLAT1[8]
Gabapentin --Xenopus oocytes expressing hLAT1[10]
L-DOPA --Xenopus oocytes expressing hLAT1[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of LAT1 ligands. Below are standardized protocols for key assays used to determine the data presented in the comparison tables.

Cis-Inhibition Assay for IC50 Determination

This assay measures the ability of a test compound to inhibit the uptake of a known radiolabeled LAT1 substrate.

1. Cell Culture and Plating:

  • Culture cells stably overexpressing human LAT1 (e.g., HEK-hLAT1, T24, HT-29) in appropriate media.
  • Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.[1]

2. Assay Procedure:

  • On the day of the assay, wash the cells twice with a pre-warmed, sodium-free buffer (e.g., choline (B1196258) buffer: 140 mM choline chloride, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 M Tris, pH 7.4).[1]
  • Prepare a solution of the radiolabeled probe substrate (e.g., 6 nM [3H]-gabapentin or 1 µM 14C-leucine) in the sodium-free buffer.[7][11]
  • Prepare serial dilutions of the test compound (e.g., this compound) and known inhibitors (e.g., JPH203, BCH) in the same buffer.
  • Add the test compound/inhibitor solutions to the cells and incubate for a short period (e.g., 15 minutes) at 37°C.[1]
  • Initiate the uptake by adding the radiolabeled probe substrate solution to each well.
  • Allow the uptake to proceed for a defined time (e.g., 3 minutes) at 37°C.[11]
  • Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.[1]

3. Quantification and Data Analysis:

  • Lyse the cells with a suitable lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS).
  • Measure the radioactivity in the cell lysates using a scintillation counter.
  • Normalize the data to the protein concentration in each well.
  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Uptake Assay for Km and Vmax Determination

This assay directly measures the uptake of a labeled or unlabeled substrate into cells to determine its transport kinetics.

1. Cell Culture and Plating:

  • Follow the same procedure as for the cis-inhibition assay.

2. Assay Procedure:

  • Wash the cells twice with a pre-warmed, sodium-free buffer.
  • Prepare solutions of the test substrate (e.g., this compound) at various concentrations in the assay buffer. If the substrate is not radiolabeled, a sensitive analytical method like LC-MS/MS will be required for quantification.
  • Initiate the uptake by adding the substrate solutions to the cells.
  • Incubate for a specific time period at 37°C, ensuring the measurement is within the initial linear phase of uptake.
  • Terminate the uptake by washing the cells with ice-cold buffer.

3. Quantification and Data Analysis:

  • Lyse the cells and quantify the intracellular concentration of the substrate using an appropriate method (scintillation counting for radiolabeled substrates or LC-MS/MS for unlabeled compounds).
  • Normalize the uptake rate to the protein concentration.
  • Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum transport velocity).

Signaling Pathways and Experimental Workflows

LAT1 plays a significant role in cellular signaling, primarily through its influence on the mTOR (mechanistic Target of Rapamycin) pathway. The transport of essential amino acids like leucine by LAT1 is a key upstream event for the activation of mTOR Complex 1 (mTORC1). Recent evidence also suggests a role for LAT1 in activating mTOR Complex 2 (mTORC2).

LAT1-mTOR Signaling Pathway

LAT1_mTOR_Signaling Extracellular Extracellular Space LAT1 LAT1 (SLC7A5) Extracellular->LAT1 Large Neutral Amino Acids Intracellular Intracellular Space Leucine Leucine LAT1->Leucine Transport mTORC2 mTORC2 LAT1->mTORC2 Recruitment & Activation mTORC1 mTORC1 Leucine->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Akt Akt mTORC2->Akt Phosphorylation ProteinSynth Protein Synthesis S6K->ProteinSynth _4EBP1->ProteinSynth CellMigration Cell Migration Akt->CellMigration CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth

Caption: LAT1-mediated leucine uptake activates mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for Ligand Characterization

Ligand_Characterization_Workflow Start Synthesize/Obtain Test Compound (e.g., this compound) Cis_Inhibition Cis-Inhibition Assay Start->Cis_Inhibition Uptake_Assay Cellular Uptake Assay Start->Uptake_Assay Selectivity_Assay Selectivity Assays (vs. LAT2, ASCT2, etc.) Start->Selectivity_Assay IC50 Determine IC50 (Binding Affinity) Cis_Inhibition->IC50 Downstream_Analysis Downstream Functional Assays (e.g., mTOR signaling, cell proliferation) IC50->Downstream_Analysis KmVmax Determine Km & Vmax (Transport Kinetics) Uptake_Assay->KmVmax KmVmax->Downstream_Analysis Selectivity_Profile Define Selectivity Profile Selectivity_Assay->Selectivity_Profile Selectivity_Profile->Downstream_Analysis Functional_Effect Characterize Functional Effect Downstream_Analysis->Functional_Effect End Comprehensive Ligand Profile Functional_Effect->End

Caption: A stepwise workflow for the comprehensive characterization of a novel LAT1 ligand.

Conclusion

The selective targeting of LAT1 transporters holds significant promise for the development of novel therapeutics, particularly in oncology. While this compound has been posited as a selective ligand for LAT1, a thorough characterization of its binding affinity, transport kinetics, and selectivity is imperative to validate this claim and understand its therapeutic potential. The comparative data and standardized protocols provided in this guide offer a robust framework for the evaluation of this compound and other emerging LAT1-targeted compounds. Future research should focus on generating the necessary experimental data to populate these comparative analyses, thereby enabling a clearer understanding of the structure-activity relationships that govern ligand interaction with the LAT1 transporter.

References

Comparative Analysis of Nα-Lysine Based Derivatives in Drug Delivery and Surfactant Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel class of Nα-lysine based derivatives, focusing on their potential applications as surfactants and in drug delivery systems. The information is compiled from recent studies, presenting a side-by-side comparison of derivatives with varying acyl chain lengths. This document includes key performance data, detailed experimental methodologies, and visual representations of synthetic pathways to aid in research and development.

Performance Data of Nα-Acyl Lysine (B10760008) Derivatives

A recent study successfully synthesized a series of Nα-acylation lysine-based derivatives by introducing long-chain acyl groups at the Nα position.[1][2] This novel synthetic route is noteworthy for avoiding the traditional steps of amino protection and deprotection, resulting in a more efficient process with higher yields.[1] The derivatives, particularly those with carbon chain lengths of 8, 10, and 12 (C8, C10, and C12), have demonstrated the ability to spontaneously self-assemble into vesicles in aqueous solutions, highlighting their potential for drug and gene delivery applications.[1][2]

The surfactant properties of these derivatives were evaluated by measuring their critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). As expected, the surface activity of these compounds is influenced by the length of the hydrophobic carbon chain.[1]

Table 1: Surface-Active Properties of Nα-Lysine Based Derivatives

DerivativeAcyl Chain LengthCritical Micelle Concentration (CMC) (mmol L⁻¹)Surface Tension at CMC (γCMC) (mN m⁻¹)Adsorption Efficiency (pC20)Effectiveness of Surface Tension Reduction (ΠCMC) (mN m⁻¹)
C8 85.1341.52.0530.7
C10 100.6334.72.8037.5
C12 120.1231.53.5240.7

Data sourced from studies conducted at 25 °C for C8 and C10, and 45 °C for C12 due to solubility.[1]

Key Observations:

  • CMC: The critical micelle concentration decreases significantly as the hydrophobic chain length increases from C8 to C12. This indicates that derivatives with longer acyl chains are more efficient at forming micelles.

  • γCMC: The ability to reduce surface tension improves with a longer carbon chain, as evidenced by the lower γCMC values for C10 and C12 compared to C8.[1]

  • Adsorption and Effectiveness: The pC20 and ΠCMC values further demonstrate that C10 and C12 are more effective than C8 in adsorbing at the air/water interface and reducing surface tension.[3] The high pC20 values are comparable to those of Gemini surfactants.[3]

Experimental Protocols

Synthesis of Nα-Lysine Based Derivatives

A novel, efficient three-step synthesis method was developed for Nα-acylation lysine-based derivatives.[1] This method offers advantages over previous techniques by eliminating the need for amino group protection and deprotection, leading to fewer steps and a higher overall yield.[1]

The general synthetic procedure is as follows:

  • Cyclization: L-lysine is heated in n-hexyl alcohol to produce α-amino-ε-caprolactam (ACL).

  • Acylation: The ACL is then reacted with a specific acyl chloride (e.g., octanoyl chloride for C8, decanoyl chloride for C10, lauroyl chloride for C12) to form the corresponding α-amide-ε-caprolactam.

  • Hydrolysis: The final Nα-acyl lysine derivative is obtained through hydrolysis of the α-amide-ε-caprolactam under alkaline conditions in an aqueous solution. For derivatives with carbon chains longer than 12, butanol is used to improve solubility.[1]

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Acylation cluster_step3 Step 3: Hydrolysis Lysine L-Lysine ACL α-amino-ε-caprolactam (ACL) Lysine->ACL Heat in n-hexyl alcohol Amide_Caprolactam α-amide-ε-caprolactam ACL->Amide_Caprolactam + Acyl Chloride Final_Product Nα-Acyl Lysine Derivative Amide_Caprolactam->Final_Product Alkaline Hydrolysis

Characterization of Aggregation Behavior

The self-assembly of Nα-lysine derivatives into vesicles was investigated using the following techniques:[1]

  • Sample Preparation: Aqueous solutions of C8, C10, and C12 derivatives were prepared at concentrations of 3 and 5 times their respective CMC. The solutions were heated to ensure translucency (25 °C for C8 and C10, 45 °C for C12).[1]

  • Transmission Electron Microscopy (TEM): The morphology of the aggregates in the aqueous solutions was visualized using TEM, which confirmed the presence of uniformly distributed spherical vesicles.[1][4]

  • Dynamic Light Scattering (DLS): DLS was employed to measure the size distribution of the vesicles in the solutions.[1]

Alternative N-Lysine Based Derivatives and Applications

While the focus of this guide is on Nα-acyl lysine derivatives, it is important to note other developments in the field. For instance, a study on l-lysine-based organogelators, specifically bis(N2-alkanoyl-N6-l-lysyl ethylester)oxalylamides, has shown their potential in controlled drug release.[5][6] These compounds were capable of forming gels in biocompatible solvents and could be loaded with the nonsteroidal anti-inflammatory drug (NSAID) naproxen, with the release rate being dependent on pH and organogelator concentration.[5][6]

Furthermore, research into Nε-acyl lysine methyl ester salts has indicated their potential in biomedical applications due to their low CMC values.[1] In a different context, a comparative study in broiler chickens suggested that a herbal N-Lysine product could be an effective substitute for synthetic lysine in feed, showing improvements in growth performance and lower mortality rates.[7]

Analytical Methodologies

For the quantitative analysis of lysine and its derivatives in various matrices, several methods are available:

  • High-Performance Liquid Chromatography with an Ion Exchange Column (HPLC-IEC): This is a common method for the quantification of amino acids. The sample is extracted with diluted hydrochloric acid, and after adding an internal standard, the amino acids are separated by HPLC-IEC.[8] This method is suitable for products with a high concentration of amino acids.[8]

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the specific determination of lysine derivatives such as Nε-(carboxyethyl)lysine (CEL) and Nε-(carboxymethyl)lysine (CML) in biological samples.[9] The protocol typically involves homogenization of the sample, dilution in a phosphate-buffered saline (PBS), and protein denaturation before analysis.[9]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for evaluating the potential of Nα-lysine based derivatives for drug delivery applications.

DrugDeliveryWorkflow cluster_synthesis Synthesis & Characterization cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize Nα-Lysine Based Derivatives Characterization Characterize Physicochemical Properties (CMC, γCMC) Synthesis->Characterization Vesicle_Formation Self-Assembly into Vesicles (TEM, DLS) Characterization->Vesicle_Formation Drug_Loading Encapsulate Model Drug Vesicle_Formation->Drug_Loading In_Vitro_Release In Vitro Drug Release Studies Drug_Loading->In_Vitro_Release Cell_Uptake Cellular Uptake and Cytotoxicity Assays In_Vitro_Release->Cell_Uptake In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cell_Uptake->In_Vivo_Studies Data_Analysis Analyze Performance Data In_Vivo_Studies->Data_Analysis Optimization Optimize Derivative Structure and Formulation Data_Analysis->Optimization

This guide provides a snapshot of the current research on Nα-lysine based derivatives. The presented data and methodologies offer a foundation for further investigation into these promising compounds for various applications in the pharmaceutical and biotechnology industries.

References

Ac-Phe-Lys-OH versus other inhibitors of histone lysine methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inhibitors of Histone Lysine (B10760008) Methyltransferases

An initial search for "Ac-Phe-Lys-OH" as a histone lysine methyltransferase (HKMT) inhibitor did not yield any specific scientific literature or experimental data confirming its activity in this role. Therefore, this guide will focus on a comparative analysis of several well-characterized and widely studied HKMT inhibitors.

Histone lysine methyltransferases (HKMTs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine residues on histone proteins. The methylation status of histones is a key determinant of chromatin structure and gene expression, and its dysregulation is implicated in various diseases, particularly cancer. This has made HKMTs attractive targets for therapeutic intervention. This guide provides a comparative overview of prominent inhibitors targeting three key HKMTs: G9a/EHMT2, EZH2, and DOT1L, presenting their performance based on experimental data, detailing the methodologies used for their evaluation, and illustrating the signaling pathways they modulate.

Quantitative Comparison of HKMT Inhibitors

The following tables summarize the in vitro and cellular potency of selected inhibitors for G9a, EZH2, and DOT1L.

Table 1: G9a Inhibitors - Potency and Selectivity

InhibitorTarget(s)IC50 (in vitro)KiCellular IC50 (H3K9me2 reduction)
BIX-01294 G9a, GLP1.7 µM (G9a)[1][2], 0.9 µM (GLP)[1]N/A~500 nM (MDA-MB-231 cells)[3]
UNC0638 G9a, GLP<15 nM (G9a)[4][5], 19 nM (GLP)[4][5]N/A48-238 nM (various cell lines)[4], 81 nM (MDA-MB-231 cells)[3]

Table 2: EZH2 Inhibitors - Potency and Selectivity

InhibitorTarget(s)IC50 (in vitro)KiCellular IC50 (H3K27me3 reduction)
GSK126 EZH29.9 nM[6][7]N/A7-252 nM (DLBCL cell lines)[8]
Tazemetostat (EPZ-6438) EZH211 nM (peptide assay)[9], 16 nM (nucleosome assay)[9]2.5 nM[9]2-90 nM (DLBCL cell lines)[10]

Table 3: DOT1L Inhibitors - Potency and Selectivity

InhibitorTarget(s)IC50 (in vitro)KiCellular IC50 (Cell Proliferation)
Pinometostat (EPZ-5676) DOT1L0.8 nM[11]80 pM[12]3.5 nM (MV4-11 cells)[11][13]
EPZ004777 DOT1L0.4 nM[14][15]N/A0.17 µM (MV4-11), 0.72 µM (MOLM-13)[16]

Experimental Protocols

The characterization of HKMT inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for commonly employed techniques.

In Vitro Enzymatic Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay used to measure the enzymatic activity of HKMTs.

Principle: This assay detects the methylation of a biotinylated histone peptide substrate. An anti-methylated lysine antibody conjugated to an AlphaLISA Acceptor bead binds to the methylated substrate. Streptavidin-coated Donor beads bind to the biotin (B1667282) tag on the peptide. When the Donor and Acceptor beads are brought into close proximity due to the enzymatic methylation, excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which triggers a cascade of energy transfer in the Acceptor beads, leading to light emission at 615 nm. The intensity of the emitted light is directly proportional to the extent of substrate methylation.

Protocol for G9a AlphaLISA Assay: [17][18]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Enzyme: Dilute recombinant G9a enzyme to a 4X working concentration in Assay Buffer.

    • Substrate/Cofactor Mix: Prepare a 4X mix of biotinylated Histone H3 (1-21) peptide and S-adenosylmethionine (SAM) in Assay Buffer.

    • Inhibitor: Prepare a 2X serial dilution of the test inhibitor in Assay Buffer.

    • Detection Reagents: Dilute AlphaLISA Acceptor beads and Streptavidin Donor beads in 1X Epigenetics Buffer 1.

  • Enzymatic Reaction:

    • Add 5 µL of the inhibitor or Assay Buffer (for control) to the wells of a 384-well microplate.

    • Add 2.5 µL of the 4X G9a enzyme solution.

    • Add 2.5 µL of the 4X substrate/cofactor mix to initiate the reaction.

    • Cover the plate and incubate at room temperature for a defined period (e.g., 30 minutes).

  • Detection:

    • Add 5 µL of the diluted AlphaLISA Acceptor beads to stop the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the diluted Streptavidin Donor beads under subdued light.

    • Incubate for 30 minutes at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader at 615 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular H3K9me2 Reduction Assay (In-Cell Western)

This assay quantifies the ability of an inhibitor to reduce a specific histone methylation mark within cells.

Principle: Cells are treated with the inhibitor, fixed, and permeabilized. A primary antibody specific for the target methylation mark (e.g., H3K9me2) and a normalization antibody (e.g., total Histone H3) are added. Fluorescently labeled secondary antibodies are then used to detect the primary antibodies. The fluorescence intensity is measured using an imaging system, and the level of the specific methylation mark is normalized to the total histone level.

Protocol for G9a Inhibitor Cellular Assay: [4]

  • Cell Culture and Treatment:

    • Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with primary antibodies against H3K9me2 and total Histone H3 overnight at 4°C.

    • Wash the cells and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and acquire images using a high-content imaging system or a fluorescence plate reader.

    • Quantify the fluorescence intensity for both channels.

    • Normalize the H3K9me2 signal to the total Histone H3 signal.

    • Calculate the percentage of H3K9me2 reduction compared to the vehicle control and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by the selected HKMTs and a general workflow for inhibitor screening.

G9a_Signaling_Pathway cluster_g9a G9a Regulation of Gene Expression cluster_pathways Downstream Signaling Pathways G9a G9a/GLP Complex H3K9me2 H3K9 Dimethylation G9a->H3K9me2 Chromatin_Condensation Chromatin Condensation H3K9me2->Chromatin_Condensation Gene_Repression Transcriptional Repression Chromatin_Condensation->Gene_Repression LATS2 LATS2 Gene_Repression->LATS2 inhibition DKK1 DKK1 Gene_Repression->DKK1 inhibition YAP YAP (Oncogenic) LATS2->YAP inhibition Wnt Wnt/β-catenin Pathway DKK1->Wnt inhibition Hippo Hippo Pathway Beta_catenin β-catenin (Oncogenic) Wnt->Beta_catenin YAP->Hippo regulates Beta_catenin->Wnt mediates G9a_Inhibitor G9a Inhibitors (e.g., UNC0638) G9a_Inhibitor->G9a inhibition

Caption: G9a-mediated signaling pathways in cancer.[19][20][21][22]

EZH2_Signaling_Pathway PRC2 PRC2 Complex (EZH2, SUZ12, EED) H3K27me3 H3K27 Trimethylation PRC2->H3K27me3 Chromatin_Compaction Chromatin Compaction H3K27me3->Chromatin_Compaction Gene_Silencing Gene Silencing Chromatin_Compaction->Gene_Silencing Tumor_Suppressors Tumor Suppressor Genes Gene_Silencing->Tumor_Suppressors inhibition Cell_Cycle_Inhibitors Cell Cycle Inhibitors Gene_Silencing->Cell_Cycle_Inhibitors inhibition Differentiation_Genes Differentiation Genes Gene_Silencing->Differentiation_Genes inhibition EZH2_Inhibitor EZH2 Inhibitors (e.g., Tazemetostat) EZH2_Inhibitor->PRC2 inhibition

Caption: EZH2-mediated gene silencing pathway.

DOT1L_Signaling_Pathway MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DOT1L DOT1L MLL_Fusion->DOT1L recruits H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 Gene_Activation Transcriptional Activation H3K79me2->Gene_Activation Leukemogenic_Genes Leukemogenic Genes (HOXA9, MEIS1) Gene_Activation->Leukemogenic_Genes Leukemia_Progression Leukemia Progression Leukemogenic_Genes->Leukemia_Progression DOT1L_Inhibitor DOT1L Inhibitors (e.g., Pinometostat) DOT1L_Inhibitor->DOT1L inhibition

Caption: DOT1L signaling in MLL-rearranged leukemia.[23][24][25][26][27]

HKMT_Inhibitor_Screening_Workflow cluster_workflow HKMT Inhibitor Screening Workflow HTS High-Throughput Screening (e.g., AlphaLISA) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other HKMTs) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., In-Cell Western) Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

References

A Comparative Analysis of the Biological Effects of Empagliflozin and Ac-Phe-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological effects of the clinically approved drug empagliflozin (B1684318) with the investigational dipeptide Ac-Phe-Lys-OH (N-acetyl-L-phenylalanyl-L-lysine). While extensive data exists for empagliflozin, public domain research on the specific biological activities of this compound is not currently available. This document summarizes the well-documented effects of empagliflozin and provides context on the potential, though unverified, roles of N-acyl amino acids as a class to which this compound belongs.

Overview and Mechanism of Action

Empagliflozin

Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal tubules of the kidneys.[1][2] SGLT2 is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[3][4] By inhibiting SGLT2, empagliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, which in turn lowers blood glucose levels in an insulin-independent manner.[1][3] This primary mechanism contributes to its use in managing type 2 diabetes mellitus.[1][2][5]

Beyond glycemic control, empagliflozin has demonstrated significant cardiovascular and renal benefits.[4][6] These effects are thought to be multifactorial, involving metabolic and hemodynamic changes. The drug promotes a mild osmotic diuresis and natriuresis, reducing plasma volume, cardiac preload, and blood pressure.[1][4] Additionally, it may shift cardiac metabolism towards more energy-efficient ketone bodies, reduce inflammation, and decrease oxidative stress.[7][8]

This compound (N-acetyl-L-phenylalanyl-L-lysine)

There is currently a lack of published scientific literature detailing the specific biological effects or mechanism of action for the dipeptide this compound. It belongs to the class of N-acyl amino acids (NAAAs), which are endogenous signaling molecules.[9][10] While the individual amino acids L-phenylalanine and L-lysine are precursors in various metabolic pathways[11][12], and other NAAAs have been shown to possess anti-inflammatory and receptor-mediated signaling activities[9], these properties cannot be directly attributed to this compound without specific experimental validation.

Signaling Pathways

Empagliflozin: Primary and Pleiotropic Pathways

Empagliflozin's primary mechanism is the direct inhibition of SGLT2. However, its downstream effects involve the modulation of several key signaling pathways that contribute to its cardiorenal protective effects. These include:

  • AMPK (AMP-activated protein kinase) Pathway: Empagliflozin has been shown to activate AMPK, a central regulator of cellular energy homeostasis.[13] Activation of AMPK can inhibit hepatic gluconeogenesis, promote glycogen (B147801) synthesis, and reduce inflammation.[7][13]

  • JAK2/STAT3 Pathway: Studies suggest that empagliflozin may confer its cardiorenal benefits through anti-inflammatory effects that are cooperative with the activation of the JAK2/STAT3 signaling pathway.[6]

  • Other Pathways: Research has also implicated empagliflozin in the modulation of pathways such as NF-κB, HIF-1, MAPK, and PI3K-Akt, which are involved in inflammation, apoptosis, and cell survival.[14]

The following diagram illustrates the primary mechanism of empagliflozin.

Empagliflozin_MoA cluster_kidney Renal Proximal Tubule cluster_effect Result Lumen Tubular Lumen (Urine) SGLT2 SGLT2 Transporter Lumen->SGLT2 Glucose & Na+ Blood Bloodstream Cell Tubule Cell Cell->Blood Glucose & Na+ Reabsorption SGLT2->Cell Urine Increased Urinary Glucose Excretion SGLT2->Urine Blockage leads to Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibits BloodGlucose Lowered Blood Glucose Urine->BloodGlucose

Caption: Mechanism of Action of Empagliflozin in the Kidney.
This compound: A Note on the Lack of Data

As no specific signaling pathways have been identified for this compound in the literature, a diagram cannot be provided. Research into related N-acyl amino acids suggests potential interactions with G-protein coupled receptors (GPCRs) or modulation of inflammatory pathways like NF-κB, but this remains speculative for this compound.[9]

Comparative Biological Effects: Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of empagliflozin. No equivalent data is available for this compound.

Table 1: Glycemic Control and Metabolic Effects of Empagliflozin
ParameterDosageEffectStudy PopulationReference
HbA1c Reduction 10 mg or 25 mg/day-0.59% to -0.82% vs. placeboPatients with T2DM[15][16]
Fasting Plasma Glucose 10 mg or 25 mg/daySignificant reduction vs. placeboPatients with T2DM[17]
Body Weight 10 mg or 25 mg/day-2.1 to -2.9 kg vs. placeboPatients with T2DM[15][16][17]
Urinary Glucose Excretion 10 mg or 25 mg/day~64g/day and ~78g/day increasePatients with T2DM[1]
Table 2: Cardiorenal Effects of Empagliflozin
ParameterDosageEffectStudy PopulationReference
Systolic Blood Pressure 10 mg or 25 mg/day-2.9 to -5.2 mmHg vs. placeboPatients with T2DM[15][16]
Cardiovascular Death 10 mg or 25 mg/day38% relative risk reductionT2DM patients with established CVD[8][16]
Hospitalization for Heart Failure 10 mg or 25 mg/day35% relative risk reductionT2DM patients with established CVD[8]
Major Adverse Cardiac Events 10 mg or 25 mg/day14% relative risk reductionT2DM patients with high CV risk[15][16]

Experimental Protocols

Detailed methodologies are crucial for the objective assessment of a compound's biological effects. Below is a representative protocol for an in vitro assay relevant to empagliflozin's mechanism.

Protocol: SGLT2 Inhibition Assay in a Cell-Based Model
  • Objective: To determine the inhibitory potential of a test compound (e.g., empagliflozin) on SGLT2-mediated glucose uptake in a stable cell line expressing human SGLT2.

  • Materials and Reagents:

    • HEK293 cells stably transfected with human SGLT2 (hSGLT2).

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics.

    • Uptake buffer (sodium-containing).

    • Sodium-free uptake buffer (control).

    • ¹⁴C-labeled alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog.

    • Test compound (empagliflozin) and vehicle control (e.g., DMSO).

    • Lysis buffer.

    • Scintillation cocktail and counter.

  • Methodology:

    • Cell Culture: Plate hSGLT2-expressing HEK293 cells in 96-well plates and grow to confluence.

    • Pre-incubation: Wash cells with uptake buffer. Pre-incubate cells for 10-15 minutes with varying concentrations of empagliflozin or vehicle control in uptake buffer.

    • Uptake Initiation: Add ¹⁴C-AMG (in uptake buffer) to each well to initiate glucose uptake. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Uptake Termination: Stop the reaction by rapidly washing the cells with ice-cold, sodium-free buffer.

    • Cell Lysis: Lyse the cells using a suitable lysis buffer.

    • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the percentage of SGLT2 inhibition for each empagliflozin concentration compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

The following diagram illustrates this experimental workflow.

SGLT2_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Plate hSGLT2- expressing cells p2 2. Culture to confluence p1->p2 e1 3. Pre-incubate with Empagliflozin p2->e1 e2 4. Add ¹⁴C-AMG to start uptake e1->e2 e3 5. Terminate uptake (wash with cold buffer) e2->e3 a1 6. Lyse cells e3->a1 a2 7. Measure radioactivity (Scintillation Counting) a1->a2 a3 8. Calculate % Inhibition and determine IC₅₀ a2->a3

Caption: Workflow for an in vitro SGLT2 inhibition assay.

Conclusion

Empagliflozin is a well-characterized SGLT2 inhibitor with robust clinical data supporting its efficacy in glycemic control and its significant benefits in reducing cardiovascular and renal complications.[5][8] Its biological effects are mediated by a clear primary mechanism—inhibition of renal glucose reabsorption—complemented by a range of pleiotropic effects on metabolic and inflammatory signaling pathways.

In stark contrast, this compound is a compound for which biological activity data is not available in the public domain. While its chemical structure as an N-acyl dipeptide is known, its physiological roles, mechanism of action, and potential therapeutic effects remain uninvestigated. Future research would be required to elucidate any biological activity, starting with foundational in vitro screening and binding assays, followed by cell-based functional assays to explore potential effects on inflammation, metabolism, or other cellular processes. Without such data, a direct comparison of its biological effects to empagliflozin is not feasible. This highlights a significant knowledge gap and a potential opportunity for novel discovery research.

References

A Comparative Analysis of Cis-Trans Isomerization: Proline-Containing Dipeptides vs. Ac-Phe-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Peptide Bond Isomerization

The conformational state of the peptide bond is a critical determinant of the structure and function of peptides and proteins. While the trans conformation is overwhelmingly favored for most peptide bonds, the unique cyclic structure of proline allows for a significant population of the cis isomer. This guide provides a comparative analysis of cis-trans isomerization in proline-containing dipeptides versus the non-proline-containing tripeptide, Ac-Phe-Lys-OH, supported by established experimental data and principles.

The Fundamentals of Peptide Bond Isomerization

The peptide bond (C-N) possesses partial double-bond character, which restricts free rotation and results in two planar conformations: cis and trans. In the trans form, the Cα atoms of adjacent amino acids are on opposite sides of the peptide bond, whereas in the cis form, they are on the same side. For non-proline (X-non-Pro) peptide bonds, the trans conformation is energetically favored by approximately 2-3 kcal/mol due to steric hindrance between the amino acid side chains in the cis form. Consequently, over 99.5% of non-proline peptide bonds in proteins are in the trans state.[1]

In contrast, for X-Pro peptide bonds, the energy difference between the cis and trans isomers is much smaller, on the order of 0.5 kcal/mol. This is because the cyclic structure of proline minimizes the steric clash that destabilizes the cis form in other amino acids.[2] As a result, the cis conformation of X-Pro bonds is significantly populated, ranging from 10-40% in various peptides and proteins.

Comparative Data on Isomerization Kinetics and Equilibria

The following table summarizes the key quantitative differences in cis-trans isomerization between proline-containing dipeptides and non-proline peptides, with this compound considered as a representative non-proline peptide.

ParameterProline-Containing Dipeptides (e.g., X-Pro)This compound (Non-proline peptide)
Energy Barrier to Isomerization ~20 kcal/molGenerally higher than X-Pro, >20 kcal/mol
Rate of Isomerization (uncatalyzed) Slow (seconds to minutes)Very slow, often not readily observed
Equilibrium Population of cis Isomer 5-30%< 0.5%
Influence of Preceding Residue Significant (aromatic residues increase cis population)Less pronounced but can have an effect
Catalysis by Peptidyl-Prolyl Isomerases (PPIases) Yes, significant rate enhancementNo

Factors Influencing Cis-Trans Isomerization

Several factors can influence the equilibrium and kinetics of cis-trans isomerization:

  • Amino Acid Sequence: In proline-containing peptides, the residue preceding proline (the 'X' in X-Pro) has a strong influence on the cis/trans ratio. Aromatic residues like Phe, Tyr, and Trp tend to favor the cis conformation.[3]

  • Solvent Environment: The polarity of the solvent can affect the stability of the cis and trans isomers.

  • pH: Changes in pH can alter the protonation state of nearby ionizable groups, which in turn can influence the electrostatic environment and the cis/trans equilibrium.

  • Post-translational Modifications: Modifications such as phosphorylation and acetylation near a proline residue can significantly shift the cis/trans balance, acting as a molecular switch to regulate protein function.

Experimental Protocols for Studying Cis-Trans Isomerization

The primary experimental technique for characterizing cis-trans isomerization is Nuclear Magnetic Resonance (NMR) spectroscopy .

NMR Spectroscopy Protocol for Proline-Containing Peptides
  • Sample Preparation: The peptide of interest is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration typically in the millimolar range.

  • Data Acquisition:

    • 1D ¹H NMR: Initial 1D proton NMR spectra are acquired to observe the overall complexity of the sample. The presence of two distinct sets of peaks for residues flanking the proline often indicates the presence of both cis and trans isomers.

    • 2D NMR (COSY, TOCSY, NOESY/ROESY): Two-dimensional NMR experiments are crucial for assigning the resonances of both isomers.

      • COSY and TOCSY are used to identify the spin systems of individual amino acid residues for both the cis and trans forms.

      • NOESY or ROESY experiments are used to identify through-space correlations. A key diagnostic for the cis isomer of an X-Pro bond is a strong NOE between the α-proton of the X residue and the δ-protons of the proline. In the trans isomer, a strong NOE is observed between the α-protons of the X and proline residues.

  • Quantitative Analysis: The ratio of the cis and trans isomers can be determined by integrating the corresponding well-resolved peaks in the ¹H NMR spectrum.

  • Kinetic Analysis (Exchange Spectroscopy - EXSY): The rate of interconversion between the cis and trans isomers can be measured using 2D EXSY experiments. The appearance of cross-peaks between the resonances of the two isomers allows for the calculation of the rate constants for the forward and reverse isomerization reactions.

For a non-proline peptide like this compound, the same NMR techniques would be applied. However, due to the very low expected population of the cis isomer, its detection would be challenging and may require more sensitive techniques or specific conditions that might stabilize the cis form.

Signaling Pathways and Logical Relationships

The cis-trans isomerization of proline residues can act as a molecular switch in various biological signaling pathways. One prominent example is the regulation of protein activity by peptidyl-prolyl isomerases (PPIases), such as Pin1.

G Regulation of Protein Activity by Proline Isomerization cluster_0 Upstream Signaling cluster_1 Proline-Containing Protein Kinase Kinase Protein_trans Protein (trans-Pro) Kinase->Protein_trans Phosphorylation Phosphatase Phosphatase Protein_cis Protein (cis-Pro) Phosphatase->Protein_cis Dephosphorylation Protein_trans->Protein_cis Pin1 (PPIase) Inactive_State Inactive_State Protein_trans->Inactive_State Inactive State Protein_cis->Protein_trans Spontaneous or Phosphatase-coupled Biological_Effect Biological_Effect Protein_cis->Biological_Effect Active State

Caption: Proline isomerization as a molecular switch.

Experimental Workflow for Comparative Analysis

The logical workflow for comparing the cis-trans isomerization of a proline-containing dipeptide and this compound would follow these steps:

G Start Start Peptide_Synthesis Peptide Synthesis (Pro-dipeptide & this compound) Start->Peptide_Synthesis NMR_Spectroscopy NMR Spectroscopy (1D, 2D COSY, NOESY, EXSY) Peptide_Synthesis->NMR_Spectroscopy Computational_Modeling Computational Modeling (Energy Landscapes) Peptide_Synthesis->Computational_Modeling Data_Analysis Data Analysis NMR_Spectroscopy->Data_Analysis Cis_Trans_Ratio Determine cis/trans Ratio Data_Analysis->Cis_Trans_Ratio Isomerization_Kinetics Determine Isomerization Kinetics Data_Analysis->Isomerization_Kinetics Comparison Comparative Analysis Cis_Trans_Ratio->Comparison Isomerization_Kinetics->Comparison Computational_Modeling->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for comparing peptide isomerization.

Conclusion

Cis-trans isomerization is a fundamental conformational change that significantly impacts the structure and function of proline-containing peptides. The energetic accessibility of the cis state in X-Pro bonds makes this isomerization a key regulatory mechanism in biology. For non-proline peptides like this compound, while cis-trans isomerization is theoretically possible, the high energy barrier and the strong preference for the trans conformation make it a rare event with less biological significance under normal physiological conditions. Understanding these differences is crucial for researchers in drug development, as the conformational preferences of peptides can profoundly affect their biological activity, stability, and binding affinity to their targets.

References

Safety Operating Guide

Navigating the Safe Disposal of Ac-Phe-Lys-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the dipeptide Ac-Phe-Lys-OH, ensuring compliance and minimizing risk. While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the standard care applied to all laboratory chemicals of unknown toxicity.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. Handle the solid peptide in a well-ventilated area or under a fume hood to prevent the inhalation of dust particles. Avoid direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water.

Quantitative Disposal Data

ParameterValueSource
LD50 Oral - Rat 16,000 mg/kg (for L-Phenylalanine, a related amino acid)[1]
Ecotoxicity No data available. Product and its degradation products are not considered toxic.[2]
Disposal Regulations Must comply with federal, state, and local environmental control regulations.[2]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound and contaminated materials. Consultation with your institution's Environmental Health & Safety (EHS) office is a critical first step.[3]

1. Waste Characterization and Segregation:

  • Chemical Waste: Unless used in experiments with infectious agents, this compound waste should be classified as chemical waste.[3]

  • Biohazardous Waste: If the peptide has been in contact with biological materials, such as cell cultures or animal tissues, it must be treated as biohazardous waste according to institutional protocols.[3]

  • Segregation: Do not mix this compound waste with other waste streams, such as solvents, acids, or bases, unless explicitly permitted by your institution's EHS guidelines.[3] Keep it separate to prevent unintended chemical reactions.

2. Waste Collection and Containment:

  • Solid Waste: Collect unused or expired solid this compound, along with contaminated consumables like weighing paper, pipette tips, and gloves, in a designated solid chemical waste container.[3] The container should be leak-proof, made of a compatible material (e.g., high-density polyethylene), and clearly labeled.[3]

  • Aqueous Waste: For solutions containing this compound, collect the waste in a designated, leak-proof container. The container must be clearly labeled with the contents, including the concentration of the peptide.

3. Waste Storage:

  • Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.[3] This area should be away from general lab traffic and incompatible materials.

4. Professional Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[3] Disposal will be carried out by a licensed hazardous waste disposal service in accordance with all applicable regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_ehs Consult Institutional EHS for Specific Guidelines start->consult_ehs characterize Characterize Waste Stream consult_ehs->characterize is_biohazardous Contact with Biological Material? characterize->is_biohazardous chemical_waste Classify as Chemical Waste is_biohazardous->chemical_waste No bio_waste Classify as Biohazardous Waste is_biohazardous->bio_waste Yes segregate Segregate from Other Waste Streams chemical_waste->segregate bio_waste->segregate solid_waste Solid Waste (Peptide, Contaminated Items) segregate->solid_waste aqueous_waste Aqueous Waste (Solutions) segregate->aqueous_waste collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled, Leak-Proof Aqueous Waste Container aqueous_waste->collect_aqueous store Store in Designated Secure Area collect_solid->store collect_aqueous->store arrange_pickup Arrange for EHS Pickup and Professional Disposal store->arrange_pickup end End: Proper Disposal arrange_pickup->end

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Ac-Phe-Lys-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ac-Phe-Lys-OH, a synthetic peptide. The following procedures are based on general laboratory safety guidelines for non-hazardous chemical waste and handling of powdered peptides. Researchers must consult and adhere to their institution's specific protocols and local regulations.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, lyophilized form, appropriate personal protective equipment is the primary barrier against accidental exposure.[1]

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash protection.[2]To prevent eye contact with dust or splashes.[2]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber), inspected before use. A lab coat or protective gown should be worn over standard clothing.[1][2]To avoid skin contact and irritation.[2]
Respiratory Protection When handling the lyophilized powder, which can easily become airborne, use a fume hood or biosafety cabinet to prevent inhalation.[1] If engineering controls are not sufficient, a full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[2]

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing the powdered form to avoid creating and inhaling dust.[1][2]

  • Avoid contact with skin and eyes.[2]

  • Wear appropriate PPE at all times.[1]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Use fresh, sterile equipment for each peptide or experimental step to prevent cross-contamination.[1]

Storage:

  • Lyophilized Peptides: For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light and moisture.[3][4][5] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[5]

  • Peptide Solutions: Peptide solutions are significantly less stable than their lyophilized form.[6] For maximum stability, prepare solutions fresh. If storage is necessary, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]

Experimental Protocols

Reconstitution of Lyophilized Peptide:

  • Allow the vial of lyophilized this compound to reach room temperature in a desiccator before opening.[5]

  • Add the desired solvent (e.g., sterile distilled water, dilute acetic acid) to the vial.[3]

  • If the peptide does not dissolve readily, sonication can be used to aid dissolution.[3]

  • Once dissolved, the stock solution can be further diluted with an appropriate assay buffer.[3]

Disposal Plan

All waste materials contaminated with this compound should be handled as chemical waste in accordance with institutional and local regulations.[7]

Liquid Waste:

  • Collect all solutions containing the peptide in a designated, clearly labeled hazardous waste container.[8]

  • While not always mandatory for non-hazardous peptides, inactivation through hydrolysis (e.g., by adding a strong acid or base and then neutralizing) can provide an additional layer of safety.[9]

  • Do not pour peptide solutions down the drain.[1][9]

Solid Waste:

  • Place all solid waste contaminated with the peptide, such as vials, pipette tips, and gloves, into a designated solid chemical waste container.[9]

  • This container should be clearly labeled as "Non-Hazardous Chemical Waste" and list the contents.[9]

Final Disposal:

  • Store labeled waste containers in a designated and secure area.[9]

  • Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[9]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]

  • Spills: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill and collect the material with non-sparking tools into a suitable container for disposal.[2]

Ac_Phe_Lys_OH_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Start: Receive Lyophilized Peptide ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_start->ppe weigh Weigh Peptide in Fume Hood ppe->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment liquid_waste Collect Liquid Waste in Labeled Container experiment->liquid_waste solid_waste Collect Solid Waste in Labeled Container experiment->solid_waste ehs_pickup Arrange for EHS Waste Pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup disposal_end End: Proper Disposal ehs_pickup->disposal_end

Caption: Workflow for Handling this compound from Preparation to Disposal.

References

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Feasible Synthetic Routes

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Ac-Phe-Lys-OH

体外研究产品的免责声明和信息

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